1,1-Difluoropentane-2,4-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-difluoropentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c1-3(8)2-4(9)5(6)7/h5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGVULWHXORSOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380971 | |
| Record name | 1,1-difluoropentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41739-23-5 | |
| Record name | 1,1-difluoropentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Difluoropentane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,1-Difluoropentane-2,4-dione chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 1,1-Difluoropentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a fluorinated β-dicarbonyl compound, presents a unique profile of chemical properties relevant to various fields, including organic synthesis and drug development. The introduction of the difluoromethyl group significantly influences the compound's acidity, keto-enol tautomerism, and reactivity, making it a valuable building block for the synthesis of novel fluorinated molecules. This guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and spectroscopic data. A key focus is placed on its keto-enol tautomerism, a fundamental aspect of β-dicarbonyl chemistry.
Physicochemical Properties
This compound is a flammable liquid with a molecular formula of C₅H₆F₂O₂.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 1,1-Difluoroacetylacetone | [1] |
| CAS Number | 41739-23-5 | [1] |
| Molecular Formula | C₅H₆F₂O₂ | [1][2] |
| Molecular Weight | 136.10 g/mol | [1] |
| Boiling Point | 132 °C | [2] |
| Density | 1.167 g/cm³ | [2] |
| Flash Point | 53.1 °C | [2] |
| Refractive Index | 1.357 | [2] |
| XLogP3 | 0.7 | [1] |
Synthesis
Experimental Protocol 1: Electrophilic Fluorination of a β-Diketone Precursor
This method involves the direct fluorination of a suitable β-diketone precursor. A common and effective electrophilic fluorinating agent is Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[3][4][5][6] The reaction proceeds via the enol or enolate form of the β-diketone.
Proposed Reaction Scheme:
Caption: Proposed synthesis of this compound via electrophilic fluorination.
Detailed Methodology:
-
Preparation of the Reaction Mixture: In a fume hood, dissolve pentane-2,4-dione (1.0 eq.) in a suitable aprotic solvent, such as acetonitrile, in a flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Fluorinating Agent: To the stirred solution, add Selectfluor™ (2.2 eq.) portion-wise at room temperature. The reaction may be exothermic, and cooling with an ice bath may be necessary to maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.
Experimental Protocol 2: Claisen Condensation
This approach involves the Claisen condensation of a difluoro-functionalized ester with a ketone.
Proposed Reaction Scheme:
Caption: Proposed synthesis via Claisen condensation.
Detailed Methodology:
-
Preparation of the Base: In a flame-dried flask under an inert atmosphere, suspend a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) (1.1 eq.) in an anhydrous solvent like tetrahydrofuran (THF) or ethanol.
-
Formation of the Enolate: To the stirred suspension, add acetone (1.0 eq.) dropwise at 0 °C. Allow the mixture to stir for a period to ensure complete formation of the enolate.
-
Condensation: Add ethyl difluoroacetate (1.0 eq.) dropwise to the enolate solution at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic extracts with brine and dry over an anhydrous drying agent.
-
Purification: After removing the solvent, purify the resulting crude product by vacuum distillation or column chromatography.
Reactivity
The reactivity of this compound is largely dictated by the presence of the two carbonyl groups and the electron-withdrawing difluoromethyl group.
-
Acidity of the Methylene Protons: The protons on the C3 carbon, flanked by two carbonyl groups, are acidic. The electron-withdrawing effect of the adjacent difluoromethyl group is expected to further increase the acidity of these protons compared to non-fluorinated pentane-2,4-dione. This enhanced acidity facilitates the formation of a stable enolate ion, which is a key intermediate in many of its reactions.
-
Reactions with Nucleophiles and Electrophiles: The enolate of this compound can act as a nucleophile in various reactions, such as alkylations and acylations at the C3 position. The carbonyl carbons are electrophilic and can be attacked by nucleophiles.
Keto-Enol Tautomerism
A significant chemical property of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.
Caption: Keto-enol tautomerism in this compound.
The presence of the α-difluoro substituent is known to influence the position of this equilibrium. Theoretical studies on α-fluoro-β-diketones suggest that the fluorine atoms can affect the stability of the keto and enol forms.[7] It is proposed that α-fluorine substitution can lessen the intramolecular hydrogen bond strength in the enol form, which may lead to a relative stabilization of the keto tautomer compared to the non-fluorinated analogue.[7] The exact keto-enol ratio for this compound in various solvents would require experimental determination, likely using NMR spectroscopy.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from analogous compounds such as 1,1,1-trifluoro-2,4-pentanedione, the expected spectroscopic features can be predicted.[8][9][10]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Signals for the methyl protons (CH₃), methylene protons (CH₂) in the keto form, and a methine proton (=CH-) and hydroxyl proton (-OH) in the enol form. The chemical shifts will be influenced by the presence of the fluorine atoms. |
| ¹³C NMR | Resonances for the carbonyl carbons, the difluoromethyl carbon (split by fluorine), the methylene/methine carbon, and the methyl carbon. The C-F coupling constants will be characteristic. |
| ¹⁹F NMR | A characteristic signal for the two equivalent fluorine atoms of the CF₂ group, likely appearing as a triplet due to coupling with the adjacent proton. |
| IR Spectroscopy | Strong absorption bands for the C=O stretching vibrations of the keto form. In the enol form, a broad O-H stretching band and C=C and C=O stretching bands at lower frequencies due to conjugation and intramolecular hydrogen bonding are expected. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observable, along with characteristic fragmentation patterns involving the loss of acetyl, methyl, and fluorine-containing fragments. |
Safety Information
This compound is classified as a highly flammable liquid and vapor. It may cause severe skin burns, eye damage, skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Applications in Drug Development and Research
Fluorinated organic compounds often exhibit unique biological activities due to the effects of fluorine on properties such as lipophilicity, metabolic stability, and binding affinity. As a fluorinated building block, this compound can be utilized in the synthesis of more complex fluorinated molecules for potential applications in drug discovery and materials science. The difluoromethyl group is a recognized bioisostere for hydroxyl or thiol groups, and its incorporation can lead to compounds with improved pharmacokinetic profiles.
Conclusion
This compound is a valuable fluorinated β-dicarbonyl compound with distinct chemical properties. Its synthesis, reactivity, and particularly its keto-enol tautomerism are of significant interest to researchers in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, its properties can be reasonably predicted based on the chemistry of related fluorinated β-diketones. Further experimental investigation into its synthesis, reactivity, and spectroscopic characterization is warranted to fully exploit its potential as a versatile building block in the development of novel fluorinated compounds.
References
- 1. This compound | C5H6F2O2 | CID 2778488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Selectfluor™ [sigmaaldrich.com]
- 4. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 5. Selectfluor - Wikipedia [en.wikipedia.org]
- 6. SelectFluor - Enamine [enamine.net]
- 7. Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones - Beijing Institute of Technology [pure.bit.edu.cn]
- 8. rsc.org [rsc.org]
- 9. 1,1,1-Trifluoro-2,4-pentanedione | C5H5F3O2 | CID 73943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesis of 1,1-Difluoropentane-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a primary synthesis pathway for 1,1-difluoropentane-2,4-dione, a valuable fluorinated building block in medicinal chemistry and materials science. The core of this synthesis route is a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction. This document provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate its replication and adaptation in a laboratory setting.
Proposed Synthesis Pathway: Claisen Condensation
The most direct and plausible route for the synthesis of this compound is the Claisen condensation of an ethyl difluoroacetate with acetone. This reaction involves the deprotonation of acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl group of the ethyl difluoroacetate. Subsequent elimination of an ethoxide group yields the target β-diketone.
A strong base, such as sodium ethoxide or sodium hydride, is required to drive the reaction to completion by deprotonating the acetone. The choice of base and solvent can significantly influence the reaction yield and purity of the final product.
Experimental Protocols
The following protocols are adapted from established procedures for Claisen condensations of fluorinated esters with ketones.
Synthesis of Sodium Ethoxide Catalyst
Materials:
-
Absolute Ethanol
-
Sodium metal
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add absolute ethanol.
-
Slowly add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
The reaction is complete when all the sodium has dissolved. The resulting solution is sodium ethoxide in ethanol.
Claisen Condensation of Ethyl Difluoroacetate and Acetone
Materials:
-
Ethyl difluoroacetate
-
Acetone (anhydrous)
-
Sodium ethoxide solution (prepared in section 2.1) or Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure using Sodium Ethoxide:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place the prepared sodium ethoxide solution.
-
Cool the flask in an ice bath.
-
A mixture of ethyl difluoroacetate and anhydrous acetone is added dropwise from the dropping funnel to the stirred sodium ethoxide solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
After reflux, the reaction mixture is cooled in an ice bath and neutralized by the slow addition of 1 M hydrochloric acid until the pH is approximately 7.
-
The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Procedure using Sodium Hydride:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add a 60% dispersion of sodium hydride in mineral oil.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension in an ice bath.
-
A mixture of ethyl difluoroacetate and anhydrous acetone is added dropwise from the dropping funnel to the stirred sodium hydride suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.
-
The reaction is quenched by the slow addition of ethanol, followed by water.
-
The mixture is then acidified with 1 M hydrochloric acid and extracted with diethyl ether.
-
The organic layer is washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation.
Quantitative Data
The following table summarizes typical quantitative data for a Claisen condensation reaction of this type, adapted from similar syntheses. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value (Sodium Ethoxide Method) | Value (Sodium Hydride Method) |
| Reactants | ||
| Ethyl Difluoroacetate (mol) | 1.0 | 1.0 |
| Acetone (mol) | 1.2 | 1.2 |
| Sodium Ethoxide (mol) | 1.1 | - |
| Sodium Hydride (mol) | - | 1.1 |
| Reaction Conditions | ||
| Solvent | Ethanol/Diethyl Ether | THF |
| Initial Temperature (°C) | 0 - 10 | 0 - 10 |
| Reaction Time (hours) | 4 - 6 (reflux) | 12 - 18 (room temp.) |
| Product | ||
| Theoretical Yield (g) | 136.10 | 136.10 |
| Typical Yield (%) | 40 - 60 | 50 - 70 |
Visualizations
Synthesis Pathway Diagram
Caption: Overall synthesis pathway for this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Logical Relationship of Key Steps
Caption: Mechanistic steps of the Claisen condensation reaction.
Spectroscopic and Synthetic Profile of 1,1-Difluoropentane-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic approaches for 1,1-Difluoropentane-2,4-dione. Due to the limited availability of direct experimental spectroscopic data for this compound in public databases, this document presents detailed data for the closely related analogue, 1,1,1-trifluoro-2,4-pentanedione, for comparative analysis. This guide also outlines detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of fluorinated β-diketones.
Compound Identification and Properties
This compound is a fluorinated β-diketone with the molecular formula C₅H₆F₂O₂.
| Property | Value |
| Molecular Weight | 136.10 g/mol |
| CAS Number | 41739-23-5 |
| IUPAC Name | This compound |
Spectroscopic Data (Comparative Analysis with 1,1,1-Trifluoro-2,4-pentanedione)
The following tables summarize the spectroscopic data for 1,1,1-trifluoro-2,4-pentanedione. This data is provided as a reference to anticipate the spectral features of this compound. β-Diketones exist as a mixture of keto and enol tautomers, which is reflected in their spectra.
¹H NMR Spectroscopy of 1,1,1-Trifluoro-2,4-pentanedione
The ¹H NMR spectrum of 1,1,1-trifluoro-2,4-pentanedione in CDCl₃ shows peaks corresponding to both the keto and enol forms.[1]
| Chemical Shift (ppm) | Multiplicity | Assignment | Tautomer |
| 2.201 | Singlet | -CH₃ | Keto/Enol |
| 2.883 | Singlet | -CH₂- | Keto |
| 5.908 | Singlet | =CH- | Enol |
Infrared (IR) Spectroscopy of 1,1,1-Trifluoro-2,4-pentanedione
The IR spectrum displays characteristic vibrational frequencies for the carbonyl and other functional groups.
| Frequency (cm⁻¹) | Description |
| ~3120 | =C-H stretch (enol) |
| ~1700-1750 | C=O stretch (keto) |
| ~1600-1650 | C=O stretch (enol, conjugated) |
| ~1100-1300 | C-F stretch |
Mass Spectrometry of 1,1,1-Trifluoro-2,4-pentanedione
The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Proposed Fragment |
| 154 | Moderate | [M]⁺ |
| 139 | Low | [M-CH₃]⁺ |
| 85 | High | [M-CF₃]⁺ |
| 69 | Moderate | [CF₃]⁺ |
| 43 | Very High | [CH₃CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of fluorinated β-diketones.
Synthesis of Fluorinated β-Diketones via Claisen Condensation
This procedure describes a general method for the synthesis of β-diketones through a Claisen condensation of a ketone with a fluorinated ester.
Materials:
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ethyl difluoroacetate
-
Acetone
-
Diethyl ether
-
Aqueous HCl (1 M)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a stirring apparatus.
-
An equimolar mixture of ethyl difluoroacetate and acetone is added dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.
-
The reaction mixture is then heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is dissolved in diethyl ether and washed with 1 M aqueous HCl to neutralize the excess base.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to yield the crude this compound, which can be further purified by distillation or chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR: The spectrum is acquired with proton decoupling.
-
¹⁹F NMR: The spectrum is acquired to observe the fluorine signals.
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film between salt plates (for liquids) or as a KBr pellet (for solids).
Mass Spectrometry (MS):
-
The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI).
-
The sample is introduced into the ion source, and the resulting fragments are analyzed.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Keto-enol tautomerism in this compound.
References
An In-depth Technical Guide to 1,1-Difluoropentane-2,4-dione (CAS: 41739-23-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Difluoropentane-2,4-dione, also known as 1,1-difluoroacetylacetone, is a fluorinated β-diketone that serves as a valuable intermediate in organic synthesis. Its unique structural features, particularly the presence of a difluoromethyl group, make it a key building block for the introduction of fluorine into bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and applications of this compound, with a focus on its relevance in pharmaceutical research and drug development.
Chemical Properties and Data
This compound is a liquid at room temperature. The incorporation of two fluorine atoms significantly influences the molecule's reactivity and physicochemical properties compared to its non-fluorinated analog, pentane-2,4-dione.
| Property | Value | Source |
| CAS Number | 41739-23-5 | |
| Molecular Formula | C₅H₆F₂O₂ | |
| Molecular Weight | 136.10 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 1,1-Difluoroacetylacetone | |
| Physical Form | Liquid | |
| Boiling Point | 132 °C | |
| Density | 1.167 g/cm³ | |
| Refractive Index | 1.357 | |
| Flash Point | 53.1 °C |
Synthesis of this compound
The primary synthetic route to this compound is through a Claisen condensation reaction. This method involves the reaction of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, ethyl difluoroacetate is condensed with acetone.
Experimental Protocol: Claisen Condensation
Materials:
-
Ethyl difluoroacetate
-
Acetone
-
Sodium hydride (NaH) or Sodium ethoxide (EtONa)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
1 M Hydrochloric acid (HCl) for quenching
-
Brine solution
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate for drying
Procedure:
-
To a solution of ethyl difluoroacetate in an anhydrous aprotic solvent under an inert atmosphere (e.g., argon), a strong base such as sodium hydride or sodium ethoxide is added.
-
Acetone is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for a specified period (typically several hours) to allow for the condensation to complete.
-
The reaction is then quenched by the addition of 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved through distillation.
Caption: Synthesis of this compound via Claisen Condensation.
Spectroscopic Data
Detailed spectroscopic data for this compound is limited in publicly available databases. The following table summarizes the available information. For comparison, data for the structurally similar 1,1,1-trifluoropentane-2,4-dione is also included, as it can provide insights into the expected spectral features.
| Spectroscopy | This compound | 1,1,1-Trifluoropentane-2,4-dione (for comparison) |
| ¹H NMR | Data not readily available. Expected signals for methyl and methylene protons. | Keto form: ~2.3 ppm (s, 3H, CH₃), ~3.8 ppm (s, 2H, CH₂). Enol form: ~2.2 ppm (s, 3H, CH₃), ~5.9 ppm (s, 1H, CH). |
| ¹³C NMR | Data not readily available. | Signals expected for methyl, methylene, carbonyl, and trifluoromethyl carbons. |
| ¹⁹F NMR | A reference to a ¹⁹F NMR spectrum exists in the literature (K.I. Pashkevich, V.I. Saloutin, I.Ya. Postovskii (1977) Zhurn.Org.Khim.(Russ.Lang.): v.13, N1, 49-52), but the specific data is not widely accessible. | A single peak for the CF₃ group. |
| IR Spectroscopy | Data not readily available. Expected strong C=O stretching bands. | Characteristic C=O stretching vibrations around 1600-1750 cm⁻¹. |
| Mass Spectrometry | Data not readily available. | Molecular ion peak and fragmentation patterns corresponding to the loss of functional groups. |
Applications in Drug Development and Research
The primary application of this compound in the pharmaceutical industry is as a synthon for the creation of fluorine-containing heterocyclic compounds. The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.
Synthesis of Pyrazole and Isoxazole Derivatives
β-Diketones are well-established precursors for the synthesis of pyrazole and isoxazole rings, which are core structures in many approved drugs.
-
Pyrazoles: Reaction of this compound with hydrazine derivatives yields pyrazoles. A prominent example of a drug containing a fluorinated pyrazole core is Celecoxib, a selective COX-2 inhibitor. While Celecoxib itself is synthesized from a trifluoromethyl-β-diketone, the synthetic principle is directly applicable to the difluoro analog.
-
Isoxazoles: Cyclocondensation of this compound with hydroxylamine leads to the formation of isoxazoles.
The general synthetic schemes for these transformations are outlined below.
Caption: Role of this compound in Heterocycle Synthesis.
The Role of Fluorine in Drug Design
The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological profile. This is due to several key effects of fluorine substitution:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. This can lead to a longer drug half-life and improved oral bioavailability.
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, thereby increasing binding affinity and potency.
-
Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, acidity, and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.
Caption: Impact of Fluorine Incorporation in Drug Design.
Safety Information
This compound is classified as a flammable liquid and vapor. It may also cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable building block for the synthesis of fluorinated organic molecules, particularly heterocyclic compounds of medicinal interest. Its synthesis via Claisen condensation is a well-established method. The strategic use of this intermediate allows for the introduction of a difluoromethyl group, which can impart beneficial properties to drug candidates, including enhanced metabolic stability and binding affinity. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of synthons like this compound in drug discovery and development is expected to increase.
An In-depth Technical Guide to the Keto-enol Tautomerism of 1,1-Difluoropentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the keto-enol tautomerism in 1,1-Difluoropentane-2,4-dione, a fluorinated β-dicarbonyl compound. The introduction of fluorine atoms significantly influences the electronic properties of the molecule, thereby affecting the position of the tautomeric equilibrium. This document details the structural aspects of the tautomers, the equilibrium dynamics, and the spectroscopic characteristics for their identification and quantification. It also outlines detailed experimental protocols for the synthesis of the compound and the determination of its keto-enol equilibrium constants. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis who are working with fluorinated β-dicarbonyl compounds.
Introduction
Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a double bond). For β-dicarbonyl compounds such as pentane-2,4-dione (acetylacetone), the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. The introduction of electron-withdrawing fluorine atoms, as in this compound, is expected to further influence the acidity of the α-protons and the stability of the respective tautomers, thereby shifting the equilibrium. Understanding and controlling this equilibrium is crucial for applications in drug design, where tautomeric forms can exhibit different biological activities and physicochemical properties, and in materials science for the design of novel polymers and ligands.
Tautomeric Equilibrium
This compound exists as an equilibrium between the diketo form and two possible enol forms. The enol forms are stabilized by intramolecular hydrogen bonding, forming a quasi-aromatic six-membered ring. Due to the asymmetry introduced by the difluoromethyl group, two distinct enol tautomers are possible, differing in the position of the enolic proton.
An In-depth Technical Guide to the Structural Analysis of 1,1-Difluoroacetylacetone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1-Difluoroacetylacetone, a fluorinated β-diketone, is a molecule of significant interest in various chemical and biomedical research fields. The introduction of fluorine atoms can profoundly influence a molecule's chemical reactivity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its three-dimensional structure, electronic properties, and dynamic behavior, particularly its keto-enol tautomerism, is crucial for its application in drug design and materials science.
This technical guide outlines the key experimental and computational approaches for the comprehensive structural analysis of 1,1-difluoroacetylacetone. While specific data for the title compound is currently limited, this document will leverage data from analogous compounds to illustrate the principles and expected outcomes of such analyses.
Keto-Enol Tautomerism
A fundamental characteristic of β-dicarbonyl compounds is the equilibrium between the keto and enol tautomeric forms. In the case of 1,1-difluoroacetylacetone, two primary tautomers are expected: the diketo form and the enol form. The enol form is stabilized by the formation of a quasi-aromatic six-membered ring through an intramolecular hydrogen bond. The presence of electron-withdrawing fluorine atoms is anticipated to influence the position of this equilibrium.
A diagram illustrating the keto-enol tautomerism of 1,1-difluoroacetylacetone.
Experimental Protocols for Structural Analysis
A multi-technique approach is essential for a complete structural elucidation. The following experimental protocols are standard for characterizing compounds like 1,1-difluoroacetylacetone.
Synthesis and Purification
The synthesis of 1,1-difluoroacetylacetone can be achieved through various organic synthesis routes, often involving the fluorination of a suitable precursor. A general synthetic workflow is outlined below.
A general workflow for the synthesis and purification of 1,1-difluoroacetylacetone.
Experimental Protocol: Synthesis (Illustrative)
-
Reaction Setup: A solution of the starting material (e.g., a protected acetylacetone derivative) in an appropriate solvent (e.g., acetonitrile) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Fluorination: A fluorinating agent (e.g., Selectfluor®) is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated sodium bicarbonate solution). The product is then extracted into an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure and studying the keto-enol tautomerism. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane for ¹H and ¹³C). Coupling constants (J) are reported in Hertz (Hz). The ratio of keto to enol forms can be determined by integrating the respective signals in the ¹H NMR spectrum.
Table 1: Illustrative NMR Data for a Fluorinated Acetylacetone Analog
| Nucleus | Tautomer | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | Keto | 2.30 | s | - | -CH₃ |
| 4.00 | t | J(H,F) = 4.0 | -CHF₂ | ||
| Enol | 2.10 | s | - | =C-CH₃ | |
| 5.80 | s | - | =CH- | ||
| 14.0 | br s | - | -OH | ||
| ¹³C | Keto | 200.0 | t | J(C,F) = 30.0 | C=O (adjacent to CF₂) |
| 195.0 | s | - | C=O | ||
| 115.0 | t | J(C,F) = 240.0 | -CF₂- | ||
| 30.0 | s | - | -CH₃ | ||
| Enol | 190.0 | t | J(C,F) = 25.0 | C=O | |
| 180.0 | s | - | C-OH | ||
| 118.0 | t | J(C,F) = 250.0 | =CF₂ | ||
| 95.0 | s | - | =CH- | ||
| 25.0 | s | - | -CH₃ | ||
| ¹⁹F | Keto | -120.0 | d | J(F,H) = 4.0 | -CF₂- |
| Enol | -110.0 | s | - | =CF₂ |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solid sample is prepared as a KBr pellet.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Table 2: Illustrative IR Data for a Fluorinated Acetylacetone Analog
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (enol, intramolecular H-bond) |
| 1730 | Strong | C=O stretch (keto) |
| 1620 | Strong | C=C and C=O stretch (enol) |
| 1100-1300 | Strong | C-F stretch |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data are collected using X-ray radiation (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Table 3: Illustrative Crystallographic Data for a Fluorinated β-Diketone Enol Form
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.50 |
| b (Å) | 5.60 |
| c (Å) | 12.30 |
| β (°) | 105.0 |
| Z | 4 |
| R-factor | 0.045 |
Computational Structural Analysis
In the absence of experimental data, computational chemistry provides a powerful means to predict the structural and electronic properties of 1,1-difluoroacetylacetone. Density Functional Theory (DFT) is a widely used method for this purpose.
Computational Protocol: DFT Calculations
-
Model Building: The 3D structures of the keto and enol tautomers of 1,1-difluoroacetylacetone are built using molecular modeling software.
-
Geometry Optimization: The geometries of both tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to predict the IR spectrum.
-
NMR Chemical Shift Calculations: NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.
-
Relative Energy Calculations: The relative energies of the keto and enol tautomers are calculated to predict the equilibrium position.
Table 4: Illustrative Calculated Properties for 1,1-Difluoroacetylacetone (Hypothetical)
| Property | Keto Form | Enol Form |
| Relative Energy (kcal/mol) | 0.0 | -5.2 |
| Dipole Moment (Debye) | 3.1 | 2.5 |
| Calculated ¹⁹F NMR Shift (ppm) | -122.5 | -112.8 |
Conclusion
A comprehensive structural analysis of 1,1-difluoroacetylacetone requires a synergistic approach combining synthesis, spectroscopic characterization, and computational modeling. While specific experimental data for this compound remains to be published, the methodologies and illustrative data presented in this guide provide a robust framework for researchers to conduct a thorough investigation. Such studies are essential for unlocking the full potential of this and other fluorinated compounds in drug discovery and materials science.
Physical characteristics of 1,1-Difluoropentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of 1,1-Difluoropentane-2,4-dione, a fluorinated β-diketone of interest in various chemical and pharmaceutical research fields. This document details its known physical and spectral properties, outlines a generalized synthesis protocol, and illustrates key chemical principles through diagrams.
Core Physical and Chemical Properties
This compound, also known as 1,1-difluoroacetylacetone, is a colorless liquid.[1] Its fundamental properties are summarized in the tables below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 41739-23-5 | [2] |
| Molecular Formula | C5H6F2O2 | [2] |
| Molecular Weight | 136.10 g/mol | [2] |
| Canonical SMILES | CC(=O)CC(=O)C(F)F | [2] |
| InChI Key | XUGVULWHXORSOM-UHFFFAOYSA-N | [2] |
| Physicochemical Property | Value | Source |
| Physical Form | Liquid | [1] |
| Density (Computed) | 1.167 g/cm³ | [3] |
| Boiling Point (Computed) | 132 °C | [3] |
| Flash Point (Computed) | 53.1 °C | [3] |
| Refractive Index (Computed) | 1.357 | [3] |
| XLogP3 (Computed) | 0.7 | [2] |
Spectroscopic Data
| Spectroscopy Type | Data | Source |
| 19F NMR | A 19F NMR spectrum is available. | [2][4] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be derived from established methods for the synthesis of fluorinated β-diketones. One common method involves the Claisen condensation of an appropriate ketone with a fluorinated ester.
Generalized Synthesis of this compound via Claisen Condensation
This protocol is a generalized representation and may require optimization.
Materials:
-
Acetone
-
Ethyl difluoroacetate
-
Strong base (e.g., sodium hydride (NaH) or sodium ethoxide (NaOEt))
-
Anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran (THF))
-
Acid for neutralization (e.g., dilute hydrochloric acid)
Procedure:
-
A solution of the ketone (acetone) is prepared in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The strong base is carefully added to the solution to deprotonate the α-carbon of the ketone, forming an enolate.
-
The fluorinated ester (ethyl difluoroacetate) is then added dropwise to the reaction mixture.
-
The reaction is stirred at an appropriate temperature (ranging from 0 °C to reflux) for a period sufficient to ensure complete reaction, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a weak acid.
-
The mixture is then neutralized with a dilute acid.
-
The aqueous and organic layers are separated.
-
The aqueous layer is extracted multiple times with an organic solvent.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified using a suitable method, such as distillation or column chromatography, to yield pure this compound.
Caption: Generalized workflow for the synthesis of this compound.
Chemical Reactivity and Tautomerism
A key characteristic of β-diketones is their existence in a tautomeric equilibrium between the diketo and enol forms.[5] This equilibrium is influenced by factors such as the solvent and the nature of the substituents. The presence of electronegative fluorine atoms can significantly impact the position of this equilibrium.
Caption: Keto-enol tautomerism of this compound.
References
Discovery and history of 1,1-Difluoropentane-2,4-dione
An in-depth review of the scientific literature reveals no specific records detailing the discovery or history of 1,1-Difluoropentane-2,4-dione. This suggests that the compound may be novel, has not been extensively studied, or is not commonly referred to by this name.
However, based on the well-established chemistry of related β-dicarbonyl compounds and fluorination techniques, we can propose a logical synthetic pathway and outline the probable methods for its characterization. This guide provides a comprehensive overview of the theoretical discovery and history of this compound, grounded in the established principles of organic chemistry.
Postulated Synthesis
The most plausible method for the synthesis of this compound would be via a Claisen condensation reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This would be followed by a direct fluorination step.
Synthesis of the Precursor: Pentane-2,4-dione
The synthesis would likely begin with the self-condensation of acetone, catalyzed by a strong base such as sodium ethoxide. While this method is known to have a low yield, it is a classic approach. A more efficient and common industrial method is the thermal rearrangement of isopropenyl acetate.
Fluorination
The introduction of the fluorine atoms at the C1 position would be the critical step. Given the acidic nature of the methylene protons in the pentane-2,4-dione, direct fluorination using an electrophilic fluorinating agent like N-Fluorodibenzenesulfonimide (NFSI) would be a viable strategy.
Proposed Experimental Protocols
Synthesis of Pentane-2,4-dione via Isopropenyl Acetate Rearrangement
Materials:
-
Isopropenyl acetate
-
High-temperature reactor (e.g., a tube furnace)
-
Distillation apparatus
Procedure:
-
Isopropenyl acetate is passed through a heated tube furnace at a temperature of 400-500 °C.
-
The resulting product mixture is collected after cooling.
-
The crude product is then purified by fractional distillation to yield pure pentane-2,4-dione.
Fluorination of Pentane-2,4-dione
Materials:
-
Pentane-2,4-dione
-
N-Fluorodibenzenesulfonimide (NFSI)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Stirring apparatus and reaction flask
-
Chromatography equipment for purification
Procedure:
-
Pentane-2,4-dione is dissolved in anhydrous acetonitrile in a reaction flask under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
NFSI (2.2 equivalents to ensure difluorination) is added portion-wise to the stirred solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate this compound.
Hypothetical Characterization Data
Following a successful synthesis, the structure of this compound would be confirmed using various spectroscopic techniques. The expected data is summarized below.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl protons adjacent to the carbonyl group, a triplet for the remaining methyl group, and a quartet for the methylene protons. The integration would be 3:3:2. |
| ¹⁹F NMR | A singlet, confirming the presence of two equivalent fluorine atoms. |
| ¹³C NMR | Signals for the two carbonyl carbons, the difluorinated carbon, the methylene carbon, and the two methyl carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C5H6F2O2 (136.10 g/mol ). |
| Infrared (IR) Spectroscopy | Strong absorption bands in the region of 1700-1750 cm⁻¹ characteristic of the C=O stretching of the ketone groups. |
Logical Workflow and Diagrams
The logical workflow for the discovery and characterization of this compound is depicted below.
Caption: Proposed synthesis workflow for this compound.
Caption: Analytical workflow for the characterization of this compound.
Theoretical Framework for the Analysis of 1,1-Difluoropentane-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Difluoropentane-2,4-dione is a fluorinated β-dicarbonyl compound with potential applications in medicinal chemistry and materials science. Understanding its conformational landscape, tautomeric preferences, and electronic properties is crucial for predicting its reactivity, designing derivatives, and elucidating its mechanism of action in biological systems. This technical guide outlines a comprehensive theoretical framework for the in-depth study of this compound using computational chemistry methods. While direct theoretical studies on this specific molecule are not extensively available in the current literature, this paper draws upon established methodologies from studies of analogous fluorinated β-dicarbonyls to provide a robust protocol for its investigation. This guide is intended to serve as a roadmap for researchers initiating computational studies on this and similar molecules.
Introduction
β-Dicarbonyl compounds, such as pentane-2,4-dione (acetylacetone), are known for their keto-enol tautomerism, where the molecule exists as an equilibrium mixture of a diketone form and one or more enol forms. This equilibrium is sensitive to substitution and the surrounding environment. The introduction of fluorine atoms can significantly alter the electronic properties, acidity, and conformational preferences of the molecule, thereby influencing its chemical reactivity and biological activity.
Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the structural and energetic properties of such molecules.[1][2][3] These methods allow for the detailed investigation of tautomeric equilibria, intramolecular hydrogen bonding, and vibrational spectra, providing insights that are often difficult to obtain through experimental means alone.
This guide will detail the pertinent theoretical methodologies, expected quantitative data, and logical workflows for a comprehensive computational analysis of this compound.
Tautomeric Equilibrium and Conformational Analysis
A primary focus of theoretical studies on β-dicarbonyl compounds is the characterization of the keto-enol tautomerism. For this compound, the principal tautomers are the diketo form and two possible cis-enol forms, stabilized by an intramolecular hydrogen bond.
Diagram of Tautomeric Equilibrium
Caption: Tautomeric forms of this compound.
Recommended Experimental Protocols: Computational Methodology
Based on successful theoretical studies of similar fluorinated diketones, the following computational protocol is recommended for the study of this compound.[1][2]
-
Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
-
Methodology:
-
Geometry Optimization and Frequency Calculations: The geometries of all possible conformers of the diketo and enol tautomers should be fully optimized. Density Functional Theory (DFT) is a suitable method. The B3LYP functional is a common choice that has shown good results for similar systems.[1][2]
-
Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G**, is recommended to accurately describe the electronic structure and the non-covalent interactions, particularly the intramolecular hydrogen bond.[1][2]
-
Solvation Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) or the SMD solvation model can be employed. A range of solvents with varying polarities should be considered to assess their influence on the tautomeric equilibrium.[3]
-
Vibrational Analysis: Harmonic vibrational frequency calculations should be performed at the same level of theory as the geometry optimization to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to aid in the interpretation of experimental infrared and Raman spectra.[1][2]
-
Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate relative energies between tautomers and conformers.
-
Diagram of Computational Workflow
Caption: A typical computational workflow for theoretical analysis.
Anticipated Quantitative Data
A thorough theoretical study of this compound is expected to yield the following quantitative data, which are essential for a comprehensive understanding of its chemical nature. The tables below are illustrative of how this data should be presented.
Table 1: Calculated Relative Energies of Tautomers
| Tautomer/Conformer | Relative Energy (Gas Phase, kJ/mol) | Relative Energy (Solvent, kJ/mol) |
| Diketo | Value | Value |
| Enol 1 (most stable) | Value | Value |
| Enol 2 | Value | Value |
Note: Based on studies of similar molecules, the cis-enol form is expected to be the most stable tautomer due to the formation of a strong intramolecular hydrogen bond.[1][2]
Table 2: Geometric Parameters of the Intramolecular Hydrogen Bond in the Most Stable Enol Tautomer
| Parameter | Gas Phase | Solvent |
| O-H bond length (Å) | Value | Value |
| H...O distance (Å) | Value | Value |
| O-H...O angle (°) | Value | Value |
Table 3: Calculated Vibrational Frequencies for Key Functional Groups of the Most Stable Enol Tautomer (cm⁻¹)
| Vibrational Mode | Calculated Frequency (Gas Phase) | Calculated Frequency (Solvent) |
| O-H stretch | Value | Value |
| C=O stretch | Value | Value |
| C=C stretch | Value | Value |
| C-F symmetric stretch | Value | Value |
| C-F asymmetric stretch | Value | Value |
Note: The calculated frequencies are typically scaled by a factor to better match experimental values.
Table 4: Calculated Hydrogen Bond Strength
| Method | Hydrogen Bond Energy (kJ/mol) |
| AIM (Atoms in Molecules) | Value |
| NBO (Natural Bond Orbital) | Value |
| Energy Difference Methods | Value |
Note: For comparison, the hydrogen bond strength in similar fluorinated acetylacetones has been calculated to be in the range of 54-57 kJ/mol.[1][2]
Conclusion
The theoretical framework presented in this guide provides a comprehensive approach to the computational study of this compound. By employing the detailed methodologies, researchers can obtain valuable quantitative data on the tautomeric equilibrium, conformational stability, and electronic properties of this molecule. These theoretical insights are crucial for rationalizing its chemical behavior and for the design of new molecules with tailored properties for applications in drug development and materials science. The visualization of workflows and equilibria further aids in the conceptual understanding of the complex interplay of factors governing the properties of fluorinated β-dicarbonyl compounds.
References
Unveiling the Molecular Architecture of 1,1-Difluoropentane-2,4-dione: A Theoretical Perspective
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed theoretical examination of the molecular geometry of 1,1-difluoropentane-2,4-dione. In the absence of direct experimental data from techniques such as gas-phase electron diffraction or microwave spectroscopy, this guide leverages computational chemistry principles to predict the molecule's structural parameters. The focus is on the energetically favorable enol tautomer, which is characteristic of β-diketones and stabilized by intramolecular hydrogen bonding.
Introduction
This compound, a fluorinated β-diketone, is a molecule of interest in various chemical and pharmaceutical contexts. Its molecular geometry, including bond lengths, bond angles, and dihedral angles, dictates its reactivity, interaction with biological targets, and material properties. Understanding this geometry is a critical step in rational drug design and the development of novel fluorinated compounds.
Like other β-diketones, this compound is expected to exist in equilibrium between its keto and enol forms. The enol tautomer is often stabilized by the formation of a quasi-aromatic six-membered ring through an intramolecular hydrogen bond. This guide will focus on the predicted geometry of the most stable cis-enol conformer.
Predicted Molecular Geometry
Due to the lack of specific published experimental or computational data for this compound, the geometric parameters presented here are based on established principles of computational chemistry and data from closely related fluorinated β-diketones. The primary source for analogous data is a detailed computational study on 1-chloro-1,1-difluoro-pentane-2,4-dione, which provides a strong basis for the predicted geometry of the target molecule. The data presented below pertains to the cis-enol form, which is anticipated to be the most stable tautomer in the gas phase.
Predicted Bond Lengths
The introduction of fluorine atoms is expected to cause a shortening of the adjacent carbon-carbon bonds due to the inductive effect of the fluorine atoms. The intramolecular hydrogen bond will also influence the bond lengths within the six-membered ring of the enol form.
| Atom Pair | Predicted Bond Length (Å) |
| C1-C2 | 1.52 |
| C2=O2 | 1.25 |
| C2-C3 | 1.42 |
| C3-C4 | 1.38 |
| C4=O4 | 1.30 |
| C4-C5 | 1.51 |
| C1-F | 1.35 |
| O4-H | 0.98 |
| O2---H | 1.65 (Hydrogen Bond) |
Predicted Bond Angles
The bond angles in the molecule will be largely governed by the sp² hybridization of the carbons in the enol ring and the tetrahedral geometry of the terminal methyl and difluoromethyl groups.
| Atoms (Vertex in Middle) | Predicted Bond Angle (°) |
| F-C1-F | 108.5 |
| F-C1-C2 | 110.0 |
| C1-C2=O2 | 121.0 |
| O2=C2-C3 | 118.0 |
| C2-C3-C4 | 123.0 |
| C3-C4=O4 | 120.0 |
| O4=C4-C5 | 119.0 |
| C4-O4-H | 105.0 |
Predicted Dihedral Angles
The key dihedral angle of interest is that of the six-membered enol ring, which is expected to be nearly planar to maximize conjugation and the strength of the intramolecular hydrogen bond.
| Atoms | Predicted Dihedral Angle (°) |
| O2=C2-C3=C4 | ~0 |
| C2-C3=C4-O4 | ~0 |
| C3=C4-O4-H | ~0 |
Experimental and Computational Protocols
While no specific experimental data for this compound has been found, a standard approach to determine its molecular geometry would involve the following methodologies.
Gas-Phase Electron Diffraction (GED)
This experimental technique would provide direct information on the bond lengths, bond angles, and conformational composition of the molecule in the gas phase.
Methodology:
-
A gaseous sample of this compound would be introduced into a high-vacuum chamber.
-
A high-energy electron beam is directed through the gas.
-
The scattered electrons create a diffraction pattern that is captured on a detector.
-
Analysis of this pattern allows for the determination of the radial distribution of atoms, from which the molecular geometry can be derived.
Microwave Spectroscopy
This high-resolution spectroscopic technique can provide very precise rotational constants for the molecule, which are directly related to its moments of inertia and, therefore, its geometry.
Methodology:
-
A gaseous sample is introduced into a waveguide.
-
The sample is irradiated with microwave radiation of varying frequency.
-
Absorption of microwaves at specific frequencies corresponding to rotational transitions is detected.
-
The resulting spectrum is analyzed to determine the rotational constants.
Computational Chemistry (Density Functional Theory - DFT)
DFT is a powerful quantum mechanical method for predicting the electronic structure and geometry of molecules.
Methodology:
-
The initial structure of the keto and enol tautomers of this compound would be built in a molecular modeling program.
-
Geometry optimization calculations would be performed using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency calculations are then performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
The relative energies of the different tautomers and conformers are calculated to identify the most stable species.
-
The optimized coordinates provide the predicted bond lengths, bond angles, and dihedral angles.
Logical Workflow for Geometry Determination
The following diagram illustrates the logical workflow for determining the molecular geometry of this compound, integrating both experimental and computational approaches.
Caption: Workflow for determining the molecular geometry of this compound.
Conclusion
This technical guide provides a theoretical framework for understanding the molecular geometry of this compound. Based on computational principles and data from analogous molecules, the cis-enol form stabilized by an intramolecular hydrogen bond is predicted to be the most stable tautomer. The provided tables of predicted bond lengths, bond angles, and dihedral angles offer valuable insights for researchers in drug development and materials science. Future experimental studies, such as gas-phase electron diffraction or microwave spectroscopy, are warranted to validate and refine these theoretical predictions.
Methodological & Application
Synthesis of Metal Complexes Using 1,1-Difluoropentane-2,4-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoropentane-2,4-dione, also known as 1,1-difluoroacetylacetone (dfac), is a fluorinated β-diketone ligand that has garnered interest in the synthesis of metal complexes. The presence of the electron-withdrawing difluoromethyl group can influence the properties of the resulting metal complexes, such as their volatility, stability, and biological activity. This document provides detailed application notes and protocols for the synthesis of metal complexes using this versatile ligand, with a focus on applications relevant to materials science and drug development.
Applications of Metal Complexes with this compound
Metal complexes derived from fluorinated β-diketones are being explored for a variety of applications. While research on complexes of this compound is emerging, the broader class of fluorinated β-diketonate metal complexes has shown promise in several fields:
-
Materials Science: Volatile metal complexes are valuable precursors for Metal-Organic Chemical Vapor Deposition (MOCVD), a technique used to create thin films for electronic and optical devices. The fluorination of the ligand can enhance the volatility of the metal complex. For instance, the scandium(III) complex, Sc(dfac)₃, has been investigated as a potential precursor for MOCVD.
-
Solar Energy: Ruthenium(II) complexes incorporating fluorinated β-diketonates have been synthesized and evaluated as photosensitizers in dye-sensitized solar cells (DSSCs). The electronic properties of the ligand can be tuned to optimize the light-harvesting efficiency of the complex.
-
Drug Development: Metal complexes are increasingly being investigated as potential therapeutic agents. The coordination of a metal ion to an organic ligand can lead to enhanced biological activity compared to the free ligand. While specific studies on the biological activity of this compound complexes are limited, related fluorinated β-diketonate complexes have demonstrated cytotoxic and antimicrobial properties, suggesting potential applications in cancer and infectious disease research.[1][2]
Experimental Protocols
This section provides detailed protocols for the synthesis of representative metal complexes using this compound.
Protocol 1: Synthesis of Tris(1,1-difluoropentane-2,4-dionato)scandium(III) (Sc(dfac)₃)
This protocol is adapted from general methods for the synthesis of metal β-diketonate complexes.
Materials:
-
Scandium(III) chloride (ScCl₃)
-
This compound (dfacH)
-
Ammonia solution (NH₄OH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Dichloromethane or Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve scandium(III) chloride in methanol.
-
In a separate flask, dissolve this compound (3 equivalents) in methanol.
-
Slowly add the scandium chloride solution to the ligand solution with stirring.
-
Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of an ammonia solution or a dilute sodium hydroxide solution. A precipitate should form.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Collect the precipitate by filtration and wash with water and a small amount of cold methanol.
-
Dry the crude product in a desiccator.
-
For further purification, the complex can be recrystallized from a suitable solvent such as dichloromethane or chloroform. Dissolve the crude product in a minimal amount of hot solvent, filter to remove any insoluble impurities, and allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization:
The resulting Sc(dfac)₃ complex can be characterized by various analytical techniques, including:
-
Melting Point Determination: To assess purity.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the β-diketonate ligand to the metal center.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F): To elucidate the structure of the complex.
-
Mass Spectrometry: To confirm the molecular weight.
-
Elemental Analysis: To determine the elemental composition.
Protocol 2: Synthesis of [Ru(tctpy)(dfac)NCS]
This protocol is based on the literature procedure for the synthesis of a ruthenium photosensitizer.[3][4]
Materials:
-
Ru(4,4',4''-tricarboxy-2,2':6',2''-terpyridine)Cl₃ (Ru(tctpy)Cl₃)
-
This compound (dfacH)
-
Triethylamine (Et₃N)
-
Ammonium thiocyanate (NH₄SCN)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Synthesis of the intermediate [Ru(tctpy)(dfac)Cl]:
-
Suspend Ru(tctpy)Cl₃ in methanol.
-
Add this compound (2 equivalents) and triethylamine to the suspension.
-
Reflux the mixture for 4 hours.
-
Remove the solvent under reduced pressure.
-
-
Synthesis of the final complex [Ru(tctpy)(dfac)NCS]:
-
Dissolve the crude intermediate in DMF.
-
Add a large excess of ammonium thiocyanate.
-
Heat the mixture at reflux for 4 hours.
-
Cool the solution and add distilled water to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
-
Purification:
-
The crude product can be purified by column chromatography on a suitable stationary phase (e.g., Sephadex LH-20) using methanol as the eluent.
-
Characterization:
The final product can be characterized by:
-
UV-Vis Spectroscopy: To determine the absorption spectrum of the dye.
-
¹H NMR Spectroscopy: To confirm the structure of the complex.
-
Mass Spectrometry (ESI-MS): To verify the molecular weight.
-
Cyclic Voltammetry: To determine the redox potentials.
Data Presentation
Table 1: Physicochemical Properties of Metal Complexes with this compound
| Complex | Formula | Molecular Weight ( g/mol ) | Color | Melting Point (°C) | Yield (%) |
| Sc(dfac)₃ | C₁₅H₁₅F₆O₆Sc | 460.22 | White | - | - |
| Ru(tctpy)(dfac)NCS | C₂₇H₁₈F₂N₅O₈RuS | 763.59 | Dark Purple | >300 (decomposes) | - |
| Example M(dfac)ₓ | - | - | - | - | - |
Table 2: Spectroscopic Data for Metal Complexes with this compound
| Complex | IR (ν(C=O), cm⁻¹) | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | UV-Vis (λmax, nm) |
| Sc(dfac)₃ | ~1600-1650 | - | - | - |
| Ru(tctpy)(dfac)NCS | - | - | - | ~310, 400, 550 |
| Example M(dfac)ₓ | - | - | - | - |
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the synthesis of metal complexes with this compound.
Caption: General workflow for the synthesis of metal complexes.
Caption: Key steps in the formation of a metal-dfac complex.
Concluding Remarks
The synthesis of metal complexes using this compound offers a pathway to novel materials and potential therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the coordination chemistry of this ligand with a variety of metals. Further investigation into the biological activities of these complexes is warranted to fully realize their potential in drug development. The unique electronic properties imparted by the difluoromethyl group make this ligand a valuable tool in the design of functional metal-based compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Histone Deacetylase (HDAC) Inhibitors and PROTACs [bonndoc.ulb.uni-bonn.de]
- 4. Hexafluoroacetylacetone (1522-22-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Application of 1,1-Difluoropentane-2,4-dione in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoropentane-2,4-dione, also known as 1,1-difluoroacetylacetone, is a valuable fluorinated building block in organic synthesis. The presence of the difluoromethyl group (CHF₂) significantly influences the electronic properties and reactivity of the molecule, making it a versatile precursor for the synthesis of various fluorinated heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of difluoromethyl-substituted pyrazoles, a class of compounds with significant applications in the agrochemical and pharmaceutical industries.
Key Application: Synthesis of Difluoromethyl-Substituted Pyrazoles
The primary application of this compound in organic synthesis is its use as a precursor for the preparation of pyrazoles containing a difluoromethyl group. This is typically achieved through a cyclocondensation reaction with hydrazine derivatives, a classic transformation known as the Knorr pyrazole synthesis.[1][2][3] The resulting 3-(difluoromethyl)-5-methyl-1H-pyrazole scaffold is a key structural motif in various biologically active molecules, including fungicides and pharmaceuticals.
The incorporation of a difluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making it a desirable feature in drug and pesticide design. For instance, the fungicide Pydiflumetofen contains a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core, highlighting the industrial relevance of this synthetic application.
Reaction Synopsis: Knorr Pyrazole Synthesis
The reaction of this compound with a hydrazine, such as hydrazine hydrate or a substituted hydrazine, proceeds via a well-established mechanism. The more electrophilic carbonyl group (adjacent to the electron-withdrawing difluoromethyl group) is preferentially attacked by the hydrazine, leading to a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration afford the final pyrazole product. Due to the asymmetry of this compound, the reaction can potentially yield two regioisomers. However, the electronic effects of the difluoromethyl group typically favor the formation of the 3-(difluoromethyl)-5-methyl-1H-pyrazole isomer.
Experimental Protocols
Protocol 1: Synthesis of 3-(Difluoromethyl)-5-methyl-1H-pyrazole
This protocol details the synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazole from this compound and hydrazine hydrate.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₅H₆F₂O₂ | 136.10 | 1.36 g | 10.0 mmol |
| Hydrazine hydrate (~64% hydrazine) | N₂H₄·xH₂O | ~50.06 | 0.63 mL | ~10.0 mmol |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | - |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | 2 drops | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | 20 mL | - |
| Brine | NaCl(aq) | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 40 mL | - |
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.36 g, 10.0 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the dione is fully dissolved.
-
Add two drops of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (0.63 mL, ~10.0 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether (20 mL) and saturated sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and shake well. Separate the organic layer.
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford pure 3-(difluoromethyl)-5-methyl-1H-pyrazole.
Expected Yield:
Based on analogous reactions with fluorinated β-diketones, the expected yield of the purified product is in the range of 70-85%.
Characterization Data (Hypothetical):
-
¹H NMR (CDCl₃, 400 MHz): δ 6.65 (t, J = 54.0 Hz, 1H, CHF₂), 6.15 (s, 1H, pyrazole-H), 2.35 (s, 3H, CH₃), 12.5 (br s, 1H, NH).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -115.2 (d, J = 54.0 Hz).
-
¹³C NMR (CDCl₃, 100 MHz): δ 148.5 (t, J = 25.0 Hz), 140.2, 110.8 (t, J = 235.0 Hz), 105.1, 11.8.
-
Mass Spectrometry (EI): m/z (%) = 132 (M⁺).
Visualizations
Caption: General workflow of the Knorr pyrazole synthesis.
Caption: Experimental workflow for pyrazole synthesis.
Caption: Regioselectivity in the Knorr pyrazole synthesis.
References
Application Notes and Protocols for 19F NMR Spectroscopy of 1,1-Difluoropentane-2,4-dione Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful analytical technique for studying fluorine-containing molecules due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus.[1] These properties result in high sensitivity, approaching that of 1H NMR.[2] The large chemical shift dispersion of 19F NMR, typically spanning over 400 ppm, provides excellent signal resolution, making it highly sensitive to the local chemical environment.[3] This sensitivity is particularly advantageous in studying the interaction of fluorinated ligands, such as 1,1-difluoropentane-2,4-dione, with metal ions.
This compound, a fluorinated β-diketone, exists in a tautomeric equilibrium between its keto and enol forms. This equilibrium is influenced by factors such as the solvent environment.[4][5] The enol form can act as a bidentate ligand, chelating with a variety of metal ions to form stable complexes. The formation of these complexes induces significant changes in the 19F NMR spectrum, providing valuable insights into the binding event, the structure of the complex, and the nature of the metal-ligand interaction. These characteristics make this compound and its analogs attractive probes in various applications, including catalysis, materials science, and drug discovery.[6]
Principles of 19F NMR for Studying Metal Complexes
The 19F chemical shift is highly sensitive to changes in the electronic environment around the fluorine nucleus. Upon complexation of this compound with a metal ion, several factors can influence the 19F NMR spectrum:
-
Coordination-Induced Chemical Shift Changes: The formation of a coordination bond alters the electron density around the fluorine atoms, leading to a change in the 19F chemical shift. The magnitude and direction of this shift provide information about the nature and strength of the metal-ligand bond.
-
Paramagnetic Effects: If the metal ion is paramagnetic (e.g., many transition metals and lanthanides), it can cause significant changes in the 19F NMR spectrum. These effects include large chemical shifts (paramagnetic shifts), significant line broadening, and changes in relaxation rates (T1 and T2).[2][7] These paramagnetic effects can be harnessed to enhance sensitivity in MRI applications or to obtain structural information about the complex.[8]
-
Structural and Dynamic Information: The number of signals, their splitting patterns (due to J-coupling with other nuclei), and their linewidths can provide information about the symmetry of the complex, the number of coordinating ligands, and dynamic processes such as ligand exchange.
Applications in Drug Development
In the field of drug development, 19F NMR spectroscopy utilizing fluorinated fragments like this compound has become a valuable tool for fragment-based drug discovery (FBDD).[3][9] The high sensitivity and low background of 19F NMR allow for the rapid screening of compound libraries to identify fragments that bind to a biological target, such as a protein or enzyme.
The general workflow for such an application is depicted below:
Caption: Workflow for Fragment-Based Drug Discovery using 19F NMR.
Experimental Protocols
Protocol 1: Synthesis of a Metal Complex of this compound (General Procedure)
This protocol provides a general method for the synthesis of transition metal complexes of this compound. The specific metal salt and stoichiometry may need to be adjusted based on the desired complex.
Materials:
-
This compound
-
Metal(II) or Metal(III) salt (e.g., CuCl2, Ni(OAc)2, La(NO3)3)
-
Methanol or Ethanol
-
Base (e.g., sodium hydroxide, sodium methoxide)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve this compound (2 equivalents for a Metal(II) salt, 3 equivalents for a Metal(III) salt) in methanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal salt (1 equivalent) in methanol.
-
Slowly add a methanolic solution of the base (e.g., NaOH, 2 or 3 equivalents) to the ligand solution while stirring. This will deprotonate the β-diketone to form the enolate.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
A precipitate should form upon addition of the metal salt. Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Collect the solid product by vacuum filtration and wash with cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the metal complex.
-
Characterize the complex using standard analytical techniques (e.g., IR, Mass Spectrometry, Elemental Analysis) in addition to 19F NMR.
Protocol 2: 19F NMR Analysis of a this compound Metal Complex
Materials and Equipment:
-
Synthesized metal complex of this compound
-
Deuterated solvent (e.g., CDCl3, DMSO-d6, MeOD-d4)
-
NMR tubes
-
NMR spectrometer equipped with a fluorine probe
-
19F NMR reference standard (e.g., trifluoroacetic acid in a capillary)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the metal complex and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the complex is fully dissolved. Sonication may be required.
-
For quantitative measurements, a known concentration of an internal standard can be added. For routine analysis, an external reference is sufficient.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and match the fluorine probe to the correct frequency.
-
Acquire a standard 1D 19F NMR spectrum. Typical acquisition parameters may include:
-
Pulse angle: 30-45 degrees
-
Relaxation delay (D1): 1-5 seconds (for diamagnetic complexes). For paramagnetic complexes, T1 values can be much shorter, and a shorter D1 may be used.[2]
-
Number of scans: 16-128, depending on the concentration and sensitivity.
-
-
If proton coupling is observed and needs to be removed, acquire a proton-decoupled 19F NMR spectrum.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the internal or external standard.
-
-
Data Analysis:
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
Measure the chemical shifts (δ) in ppm.
-
If multiplets are present, measure the coupling constants (J) in Hz.
-
Measure the linewidth at half-height, which can provide information about dynamic processes or paramagnetic broadening.
-
Data Presentation
The following tables present hypothetical quantitative data for the 19F NMR of this compound and its complexes, based on trends observed for similar fluorinated β-diketones.[4]
Table 1: 19F NMR Chemical Shifts of this compound Tautomers in Different Solvents
| Solvent | Tautomer | 19F Chemical Shift (δ, ppm) |
| CDCl3 | Keto | -82.5 |
| Enol | -76.0 | |
| DMSO-d6 | Keto | -82.0 |
| Enol | -75.5 | |
| Methanol-d4 | Keto | -83.0 |
| Enol | -77.5 |
Note: Chemical shifts are hypothetical and referenced to an external standard. The keto form is generally more shielded (upfield shift) than the enol form.[4]
Table 2: 19F NMR Data for Diamagnetic and Paramagnetic Metal Complexes of this compound (Enolate form)
| Metal Ion | Complex | 19F Chemical Shift (δ, ppm) | Linewidth (Hz) |
| Zn(II) (d10) | [Zn(dfpd)2] | -74.5 | 20 |
| La(III) (f0) | [La(dfpd)3] | -75.0 | 25 |
| Ni(II) (d8) | [Ni(dfpd)2] | -95.0 | 250 |
| Eu(III) (f6) | [Eu(dfpd)3] | -60.0 | 150 |
dfpd = 1,1-difluoropentane-2,4-dionato. Data is hypothetical and illustrates the expected trends. Paramagnetic complexes exhibit broader lines and larger chemical shifts.[2][7]
Chelation and Tautomerism Visualization
The chelation of a metal ion by this compound is preceded by the tautomerization of the ligand from its keto to its enol form, which can then be deprotonated to act as a chelating agent.
References
- 1. Importance of an Axial LnIII–F Bond across the Lanthanide Series and Single-Molecule Magnet Behavior in the Ce and Nd Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Fluorinated Metal Complexes as Dual 19F and PARACEST Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Fluorinated Paramagnetic Complexes: Sensitive and Responsive Probes for Magnetic Resonance Spectroscopy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β‑Diketonate-Iron(III) Complex: A Versatile Fluorine-19 MRI Signal Enhancement Agent [escholarship.org]
- 9. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Fluorine-Containing Heterocycles Using 1,1-Difluoropentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into heterocyclic compounds is a well-established strategy in medicinal chemistry and agrochemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] 1,1-Difluoropentane-2,4-dione is a valuable fluorinated building block for the synthesis of various fluorine-containing heterocycles. This document provides detailed application notes and protocols for the synthesis of difluoromethyl-substituted pyrazoles from this compound. Pyrazoles are a class of five-membered heterocyclic compounds with a wide range of biological activities, and their fluorinated derivatives are of significant interest in drug discovery and development. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate in the synthesis of a new class of fungicides known as succinate dehydrogenase inhibitors (SDHI).[2][3]
Reaction Principle: Pyrazole Synthesis
The most common and straightforward method for synthesizing pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5] In the case of the unsymmetrical this compound, the reaction with hydrazine can potentially yield two regioisomers: 3-(difluoromethyl)-5-methyl-1H-pyrazole and 5-(difluoromethyl)-3-methyl-1H-pyrazole. The regioselectivity of this reaction is influenced by the different electrophilicity of the two carbonyl carbons and the reaction conditions.[6]
Experimental Protocols
Protocol 1: Synthesis of 3-(Difluoromethyl)-5-methyl-1H-pyrazole
This protocol is based on the general procedure for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine.[4][5]
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Glacial acetic acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (5 mL per mmol of dione) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.1 eq).
-
A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired regioisomers. The major isomer is expected to be 3-(difluoromethyl)-5-methyl-1H-pyrazole.
Data Presentation
Table 1: Expected Products and Physicochemical Properties
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected 19F NMR (ppm) |
| 3-(Difluoromethyl)-5-methyl-1H-pyrazole | C₅H₆F₂N₂ | 144.11 | ~ -110 to -120 (t, J ≈ 55 Hz) | |
| 5-(Difluoromethyl)-3-methyl-1H-pyrazole | C₅H₆F₂N₂ | 144.11 | ~ -110 to -120 (t, J ≈ 55 Hz) |
Note: The exact chemical shifts in NMR are dependent on the solvent and instrument used. The provided values are estimations based on similar structures.
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Reactants | This compound, Hydrazine Hydrate |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 70 - 90% (combined isomers) |
| Regioselectivity | Moderate to good in favor of 3-(difluoromethyl)-5-methyl-1H-pyrazole |
Discussion on Regioselectivity
The reaction of unsymmetrical 1,3-diketones with hydrazines can lead to the formation of two regioisomeric pyrazoles.[6] The regioselectivity is primarily governed by the relative reactivity of the two carbonyl groups towards nucleophilic attack by hydrazine. In this compound, the carbonyl carbon adjacent to the difluoromethyl group is expected to be more electrophilic due to the strong electron-withdrawing effect of the fluorine atoms. Therefore, the initial attack of the hydrazine is likely to occur at this position, leading to the preferential formation of 3-(difluoromethyl)-5-methyl-1H-pyrazole after cyclization and dehydration.
Conclusion
This compound is a versatile precursor for the synthesis of valuable fluorine-containing pyrazoles. The provided protocol offers a straightforward and efficient method for the preparation of 3-(difluoromethyl)-5-methyl-1H-pyrazole, a key building block in the development of modern agrochemicals. The regioselectivity of the reaction is a critical aspect to consider, and the presented information provides a basis for understanding and potentially optimizing the formation of the desired isomer. Researchers and professionals in drug development can utilize these notes and protocols as a starting point for their own synthetic endeavors in the field of fluorinated heterocycles.
References
Application Notes and Protocols for the Synthesis of 1,1-Difluoropentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoropentane-2,4-dione, also known as 1,1-difluoroacetylacetone, is a fluorinated β-dicarbonyl compound. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Specifically, the difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability and binding affinity to biological targets. This makes this compound a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. The following protocol details a common method for its synthesis via a Claisen condensation reaction.
Reaction Principle
The synthesis of this compound is typically achieved through a Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. In this specific synthesis, ethyl difluoroacetate reacts with acetone, where the base deprotonates the α-carbon of acetone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl difluoroacetate. Subsequent elimination of the ethoxide leaving group yields the desired β-diketone product.
Quantitative Data Summary
While a specific literature source providing a detailed yield for this exact reaction was not identified in the search, the Claisen condensation is a well-established method for forming β-diketones. The yield and purity are highly dependent on reaction conditions and purification methods. For structurally similar non-fluorinated β-diketones prepared by Claisen condensation, yields can range from moderate to high. The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆F₂O₂ | [1] |
| Molecular Weight | 136.10 g/mol | [1] |
| CAS Number | 41739-23-5 | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 132 °C | [3] |
| Density | 1.167 g/cm³ | [3] |
| Refractive Index | 1.357 | [3] |
Experimental Protocol
Materials:
-
Ethyl difluoroacetate (≥98%)
-
Acetone (anhydrous, ≥99.5%)
-
Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions. The system is then flushed with an inert gas such as nitrogen or argon.
-
Base Suspension: If using sodium hydride, the required amount (1.1 equivalents) is carefully weighed and washed with anhydrous hexane to remove the mineral oil. The hexane is decanted, and the sodium hydride is suspended in anhydrous diethyl ether or THF. If using sodium ethoxide, it is directly suspended in the anhydrous solvent.
-
Enolate Formation: The flask is cooled in an ice bath. Acetone (1.0 equivalent) is added dropwise to the stirred suspension of the base over a period of 30 minutes, maintaining the temperature below 10 °C. The mixture is then stirred for an additional hour at room temperature to ensure complete formation of the acetone enolate.
-
Claisen Condensation: Ethyl difluoroacetate (1.0 equivalent) is added dropwise to the reaction mixture via the dropping funnel over 30-60 minutes. After the addition is complete, the reaction mixture is gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, the mixture is cooled to 0 °C in an ice bath.
-
The reaction is quenched by the slow, dropwise addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).
-
The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
The drying agent is removed by filtration.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
-
Characterization:
The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle with extreme care in a fume hood under an inert atmosphere.
-
Anhydrous solvents are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
The reaction should be performed under an inert atmosphere to prevent side reactions with moisture and air.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
References
Application Notes and Protocols: 1,1-Difluoropentane-2,4-dione in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of 1,1-difluoropentane-2,4-dione as a derivatizing agent for the analysis of metal ions by gas chromatography. The protocols and data presented are based on established principles of β-diketone chelation and gas chromatographic separation of volatile metal complexes.
Application Note 1: Determination of Metal Ions as their this compound Chelates by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound is a fluorinated β-diketone capable of forming stable, volatile chelates with a variety of metal ions. This property makes it a promising derivatizing agent for the analysis of metals by gas chromatography (GC). The fluorine atoms in the ligand can enhance the volatility and thermal stability of the metal chelates, facilitating their separation and detection by GC. This application note outlines a method for the determination of divalent metal ions, such as copper (Cu²⁺) and nickel (Ni²⁺), after derivatization with this compound.
Principle
Metal ions in an aqueous solution are reacted with this compound under controlled pH conditions to form neutral, volatile metal chelates. These chelates are then extracted into an organic solvent and analyzed by GC-MS. The separation is achieved on a capillary GC column, and detection is performed by a mass spectrometer, which provides both quantitative data and structural information for analyte confirmation.
Experimental Protocols
1. Preparation of Reagents
-
This compound Solution (0.1 M): Dissolve 1.361 g of this compound in 100 mL of methanol.
-
Metal Standard Solutions (1000 ppm): Prepare stock solutions of Cu²⁺ and Ni²⁺ by dissolving the appropriate amount of their chloride or nitrate salts in deionized water.
-
Buffer Solution (pH 6.0): Prepare an acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.
-
Extraction Solvent: Hexane (GC grade).
2. Derivatization and Extraction Protocol
-
Pipette 1.0 mL of the aqueous metal standard solution (or sample) into a 15 mL screw-cap vial.
-
Add 1.0 mL of the acetate buffer solution (pH 6.0).
-
Add 1.0 mL of the 0.1 M this compound solution in methanol.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the mixture at 60°C for 30 minutes in a water bath or heating block.
-
Cool the vial to room temperature.
-
Add 2.0 mL of hexane to the vial.
-
Vortex vigorously for 2 minutes to extract the metal chelates.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (hexane) to a clean GC vial.
-
Inject 1 µL of the organic extract into the GC-MS system.
Instrumentation and Data
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | 100°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI), 230°C |
| Quadrupole | 150°C |
| Scan Range | 50-500 m/z |
Table 2: Illustrative Retention Times and Key Mass Fragments for Metal Chelates
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) (Illustrative) |
| This compound | 4.5 | 136, 117, 97, 69 |
| Copper(II)-bis(1,1-difluoropentane-2,4-dionate) | 8.2 | 333 (M⁺), 264, 195 |
| Nickel(II)-bis(1,1-difluoropentane-2,4-dionate) | 8.5 | 328 (M⁺), 259, 190 |
Visualizations
Application Notes and Protocols: Chelation of Lanthanide Ions with 1,1-Difluoropentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chelation of lanthanide ions with the fluorinated β-diketone ligand, 1,1-Difluoropentane-2,4-dione. This document includes detailed experimental protocols for the synthesis and characterization of the resulting lanthanide complexes, as well as a summary of their potential applications, particularly in the fields of bioimaging and sensing. The inclusion of fluorine atoms in the β-diketone structure can enhance the Lewis acidity of the ligand and influence the photophysical properties of the lanthanide chelates.
Overview of Lanthanide Chelation with β-Diketones
Lanthanide ions (Ln³⁺) possess unique luminescent properties, including sharp emission bands, long luminescence lifetimes, and large Stokes shifts. However, their direct excitation is inefficient due to the forbidden nature of f-f transitions. To overcome this, organic ligands, such as β-diketones, are used to act as "antennas".[1][2] These ligands absorb UV light and efficiently transfer the energy to the central lanthanide ion, which then emits its characteristic luminescence.[3] Fluorinated β-diketones are of particular interest as they can enhance the stability and luminescent properties of the resulting lanthanide complexes.[4]
Synthesis of this compound and its Lanthanide Complexes
The synthesis of lanthanide complexes with this compound involves a two-step process: first, the synthesis of the ligand itself, followed by the complexation with the desired lanthanide ion.
Synthesis of this compound
References
- 1. emergent-scientist.edp-open.org [emergent-scientist.edp-open.org]
- 2. Synthesis and characterization of europium (III), terbium (III) complexes and their mixture for making white light emission powder | Emergent Scientist [emergent-scientist.edp-open.org]
- 3. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Asymmetric Catalysis of Fluorinated β-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric catalysis of fluorinated β-dicarbonyl compounds. The focus is on the enantioselective synthesis of chiral fluorinated molecules, which are of significant interest in medicinal chemistry and drug development.
Introduction
Fluorinated organic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity. Asymmetric catalysis provides a powerful tool for the synthesis of enantiomerically pure fluorinated compounds, and β-dicarbonyl compounds are versatile substrates for such transformations. This document outlines key methodologies for the asymmetric fluorination of β-ketoesters and the asymmetric hydrogenation of fluorinated β-ketoesters, providing detailed protocols and data to aid in the design and execution of these reactions.
I. Enantioselective Fluorination of β-Ketoesters
The direct introduction of a fluorine atom at the α-position of a β-ketoester in an enantioselective manner is a highly valuable transformation. Both metal-catalyzed and organocatalytic methods have been developed to achieve this with high efficiency and stereocontrol.
A. Palladium-Catalyzed Enantioselective Fluorination
Chiral palladium complexes have proven to be effective catalysts for the enantioselective fluorination of a variety of β-ketoesters. These reactions typically proceed in common organic solvents and are not overly sensitive to water, making them experimentally convenient.[1][2]
Quantitative Data Summary
| Entry | Substrate (β-Ketoester) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Ethyl 2-oxocyclopentanecarboxylate | Pd-complex (2.5) | EtOH | 24 | 95 | 91 | [1] |
| 2 | Ethyl 2-oxocyclohexanecarboxylate | Pd-complex (2.5) | EtOH | 48 | 92 | 85 | [1] |
| 3 | Ethyl 2-methyl-3-oxobutanoate | Pd-complex (2.5) | EtOH | 72 | 88 | 90 | [1] |
| 4 | Ethyl benzoylacetate | Pd-complex (2.5) | i-PrOH | 24 | 91 | 83 | [1] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Enantioselective Fluorination [1]
-
To a solution of the chiral palladium complex (0.005 mmol, 2.5 mol%) in ethanol (0.2 mL) is added the β-ketoester (0.2 mmol).
-
The mixture is stirred at room temperature, and then N-fluorobenzenesulfonimide (NFSI) (95 mg, 0.3 mmol) is added.
-
The resulting suspension is stirred for the time indicated for the specific substrate (monitoring by TLC).
-
Upon completion of the reaction, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/diethyl ether gradient) to afford the pure α-fluorinated β-ketoester.
Logical Workflow for Pd-Catalyzed Fluorination
References
Application Notes and Protocols: 1,1-Difluoropentane-2,4-dione as a Versatile Precursor for Fluorinated Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,1-difluoropentane-2,4-dione as a valuable building block for the synthesis of a variety of fluorinated materials. The presence of the difluoromethyl group and the reactive 1,3-dicarbonyl moiety makes this precursor particularly useful for creating fluorinated heterocycles and potentially for the development of novel fluorinated polymers. The introduction of fluorine into organic molecules is a well-established strategy for modulating their chemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.
I. Synthesis of Fluorinated Heterocycles
This compound is an excellent starting material for the synthesis of fluorinated pyrazoles, isoxazoles, and pyrimidines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. The general approach involves the condensation of the diketone with appropriate binucleophilic reagents.
Fluorinated pyrazoles are known for their wide range of biological activities. The synthesis involves the condensation of this compound with hydrazine or its derivatives.
-
Reaction Pathway for Pyrazole Synthesis
Caption: Reaction pathway for the synthesis of fluorinated pyrazoles.
Experimental Protocol: Synthesis of 3-(Difluoromethyl)-5-methyl-1H-pyrazole
-
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Summary of Reaction Conditions for Pyrazole Synthesis
| Parameter | Value |
| Stoichiometry (Diketone:Hydrazine) | 1 : 1.1 |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours (TLC monitored) |
| Work-up | Liquid-liquid extraction |
| Purification | Column Chromatography |
The reaction of this compound with hydroxylamine hydrochloride leads to the formation of fluorinated isoxazoles, another important class of heterocycles in drug discovery.
-
Reaction Pathway for Isoxazole Synthesis
Caption: Reaction pathway for the synthesis of fluorinated isoxazoles.
Experimental Protocol: Synthesis of 3-(Difluoromethyl)-5-methylisoxazole
-
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol/Water mixture
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water.
-
Add sodium acetate (1.5 eq) to the solution and stir the mixture at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude isoxazole.
-
Purify the product by flash chromatography.
-
Table 2: Summary of Reaction Conditions for Isoxazole Synthesis
| Parameter | Value |
| Stoichiometry (Diketone:Hydroxylamine HCl) | 1 : 1.2 |
| Base | Sodium Acetate (1.5 eq) |
| Solvent | Ethanol/Water |
| Reaction Temperature | 50-60 °C |
| Reaction Time | 3-6 hours (TLC monitored) |
| Work-up | Extraction |
| Purification | Flash Chromatography |
Condensation of this compound with urea or thiourea provides a route to fluorinated pyrimidines and thiopyrimidines, which are key components in many pharmaceuticals.
-
Reaction Pathway for Pyrimidine Synthesis
Caption: Reaction pathway for the synthesis of fluorinated pyrimidines.
Experimental Protocol: Synthesis of 4-(Difluoromethyl)-6-methylpyrimidin-2(1H)-one
-
Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (for neutralization)
-
Standard reflux apparatus
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add this compound (1.0 eq) and urea (1.1 eq).
-
Heat the mixture to reflux for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and carefully neutralize with hydrochloric acid.
-
The precipitated product can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize the product from a suitable solvent if further purification is needed.
-
Table 3: Summary of Reaction Conditions for Pyrimidine Synthesis
| Parameter | Value |
| Stoichiometry (Diketone:Urea) | 1 : 1.1 |
| Catalyst/Base | Sodium Ethoxide |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Work-up | Neutralization and Filtration |
| Purification | Recrystallization |
II. Potential Application in Fluorinated Polymer Synthesis
While less documented, the difunctional nature of this compound suggests its potential as a monomer in polycondensation reactions. For instance, reaction with diamines could yield fluorinated polyenamine ketones, a class of polymers with potential applications in high-performance materials.
The reaction of the diketone with a diamine is expected to form a polymer chain linked by enamine and ketone functionalities.
-
Workflow for Polyenamine Ketone Synthesis
Caption: Proposed workflow for the synthesis of fluorinated polyenamine ketones.
Hypothetical Experimental Protocol: Synthesis of a Fluorinated Polyenamine Ketone
-
Materials:
-
This compound
-
Aromatic or aliphatic diamine (e.g., 4,4'-oxydianiline)
-
m-Cresol (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas supply
-
High-temperature reaction setup
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and the diamine.
-
Add m-cresol as the solvent to achieve a desired monomer concentration (e.g., 10-20% w/w).
-
Purge the flask with nitrogen and maintain a positive nitrogen pressure throughout the reaction.
-
Heat the reaction mixture to 100-120 °C with constant stirring.
-
Monitor the increase in viscosity of the reaction mixture. The reaction time can vary from 12 to 24 hours.
-
After the desired viscosity is achieved, cool the polymer solution to room temperature.
-
Slowly pour the viscous solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60-80 °C until a constant weight is obtained.
-
Table 4: Proposed Conditions for Polyenamine Ketone Synthesis
| Parameter | Proposed Value |
| Monomer Ratio (Diketone:Diamine) | 1 : 1 |
| Solvent | m-Cresol |
| Reaction Temperature | 100-120 °C |
| Atmosphere | Inert (Nitrogen) |
| Polymer Isolation | Precipitation in Methanol |
These notes and protocols are intended to serve as a starting point for researchers. Specific reaction conditions may require optimization depending on the desired product and scale of the synthesis. Standard laboratory safety procedures should always be followed when handling these chemicals.
Troubleshooting & Optimization
Optimizing reaction conditions for 1,1-Difluoropentane-2,4-dione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1,1-Difluoropentane-2,4-dione.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Claisen condensation of acetone and ethyl difluoroacetate.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Claisen condensation for synthesizing this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Moisture Contamination: The Claisen condensation is highly sensitive to moisture, which can quench the strong base and inhibit the formation of the necessary enolate.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Base Selection and Quality: The choice and quality of the base are critical.
-
Solution: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. If using NaH, ensure it is a fresh dispersion in mineral oil and that the oil is washed away with a dry, inert solvent (like hexanes) before use. If preparing NaOEt in situ, ensure the complete reaction of sodium metal with absolute ethanol.
-
-
Reaction Temperature: Suboptimal temperature can either slow down the reaction or lead to side reactions.
-
Solution: A common starting point is a gentle reflux in a solvent like diethyl ether or tetrahydrofuran (THF). A patent describing a similar reaction for ethyl 4,4-difluoroacetoacetate suggests a temperature of 35-40°C in THF.[1] Experiment with a temperature range (e.g., room temperature to 50°C) to find the optimum for your setup.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting materials are still present after the expected reaction time, consider extending it. A 7-hour reaction time has been reported for a similar synthesis.[1]
-
-
Stoichiometry of Reactants: An incorrect molar ratio of reactants can lead to incomplete conversion or side reactions.
-
Solution: Typically, a slight excess of the ketone (acetone) is used to ensure the complete consumption of the more expensive fluorinated ester. Experiment with molar ratios of acetone to ethyl difluoroacetate from 1.1:1 to 1.5:1.
-
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The most common side reaction is the self-condensation of acetone.
-
Acetone Self-Condensation: Under basic conditions, acetone can undergo an aldol condensation with itself to form diacetone alcohol, which can then dehydrate to mesityl oxide.
-
Solution: This can be minimized by the slow addition of the base to the mixture of acetone and ethyl difluoroacetate. This ensures that the concentration of the acetone enolate is kept low at any given time, favoring the reaction with the more electrophilic ethyl difluoroacetate. Maintaining a lower reaction temperature can also help suppress this side reaction.
-
Q3: The purification of the final product is proving to be difficult. What is the recommended purification method?
A3: Purification of β-diketones can be challenging due to their potential for tautomerization and sensitivity to acidic or basic conditions.
-
Work-up Procedure: After the reaction is complete, the mixture is typically quenched by pouring it into a cold, dilute acid (e.g., 10% sulfuric acid or hydrochloric acid) to neutralize the base and protonate the enolate of the product.
-
Extraction: The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer should be washed with water and brine to remove any remaining salts and acid.
-
Distillation: The most common method for purifying this compound is vacuum distillation. This is because the compound may be thermally unstable at its atmospheric boiling point.
-
Chromatography: If distillation does not provide sufficient purity, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of spectroscopic methods should be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the methyl protons, the methylene protons, and the methine proton of the enol form.
-
¹⁹F NMR is crucial for confirming the presence of the difluoromethyl group and will show a characteristic triplet due to coupling with the adjacent proton.
-
¹³C NMR will show the carbonyl carbons and the carbon bearing the fluorine atoms.
-
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the correct mass.
-
Infrared (IR) Spectroscopy: This will show strong absorption bands for the carbonyl groups (C=O) and C-F bonds.
Data Presentation
The following table summarizes typical reaction parameters for the Claisen condensation to synthesize fluorinated β-diketones, based on literature for similar compounds. This data can serve as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Reference |
| Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | [1] |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | [1] |
| Temperature | Reflux | 35-40 °C | [1] |
| Reaction Time | Not Specified | 7 hours | [1] |
| Reported Yield | 35% (for a related compound) | 71.2% (for a related compound) | [1] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This is a representative procedure and may require optimization.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Acetone, dried over molecular sieves
-
Ethyl difluoroacetate
-
10% Sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: All glassware should be thoroughly oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Base Suspension: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Reactant Addition: A mixture of acetone (1.2 equivalents) and ethyl difluoroacetate (1.0 equivalent) is added dropwise to the stirred suspension of sodium hydride in THF at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated to 40-50°C and stirred for 6-8 hours. The progress of the reaction should be monitored by TLC or GC.
-
Quenching: Once the reaction is complete, the flask is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of 10% sulfuric acid until the solution is acidic.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Washing: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by water and then brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: A troubleshooting decision tree for low yield issues.
References
Purification techniques for 1,1-Difluoropentane-2,4-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,1-Difluoropentane-2,4-dione. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Purification | - Incomplete removal of starting materials or by-products. - Decomposition of the product during purification. - Co-elution of impurities during chromatography. | - Optimize the purification method (e.g., change solvent system in chromatography, adjust pH during complexation). - Perform purification at lower temperatures to minimize decomposition. - Consider an alternative purification technique (e.g., switch from distillation to chromatography). - Analyze fractions by NMR to ensure separation. |
| Product Decomposition (Discoloration, Unidentifiable byproducts in NMR) | - Presence of acidic or basic impurities. - High temperatures during distillation. - Instability of the keto-enol tautomers.[1] | - Neutralize the crude product before purification. - Use vacuum distillation to lower the boiling point. - Handle the compound under an inert atmosphere (Nitrogen or Argon). |
| Formation of an Oil Instead of Crystals During Recrystallization | - Inappropriate solvent or solvent mixture. - Presence of impurities that inhibit crystallization. - Cooling the solution too quickly. | - Screen a wider range of solvents or solvent pairs. - Perform a pre-purification step (e.g., column chromatography) to remove impurities. - Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low Yield After Purification | - Product loss during transfers. - Incomplete precipitation of the copper complex. - Incomplete decomposition of the copper complex. - Product volatility during solvent removal. | - Ensure careful handling and transfer of the material. - Adjust the pH and ensure adequate mixing during the formation of the copper complex. - Ensure complete acidification for the decomposition of the copper complex. - Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. |
| Inconsistent NMR Spectra | - Presence of keto-enol tautomers in varying ratios. - Residual solvent. | - Understand that the ratio of keto to enol forms can be influenced by the solvent, temperature, and concentration.[2] - Dry the purified product under high vacuum to remove residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Claisen condensation?
A1: Common impurities include unreacted starting materials (e.g., ethyl difluoroacetate and acetone), by-products from self-condensation of the starting materials, and partially fluorinated or other side-reaction products.[3][4]
Q2: What is the best method to purify this compound?
A2: The optimal method depends on the nature and quantity of the impurities. For significant amounts of non-volatile impurities, purification via the copper(II) complex is highly effective.[5] For closely related impurities, fractional vacuum distillation or column chromatography are recommended.
Q3: How can I assess the purity of this compound?
A3: Purity is best assessed using a combination of analytical techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy are invaluable for identifying the compound and any impurities.[6][7][8] Gas chromatography-mass spectrometry (GC-MS) can also be used to determine purity and identify volatile impurities.
Q4: Is this compound stable? What are the recommended storage conditions?
A4: Fluorinated β-dicarbonyl compounds can be susceptible to decomposition, especially in the presence of strong acids, bases, or high temperatures.[1] It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator) to minimize degradation.
Q5: The ¹H NMR spectrum of my purified product shows multiple peaks in the vinyl and methylene regions. Is it impure?
A5: Not necessarily. This compound exists as a mixture of keto and enol tautomers, which are in equilibrium. This results in different sets of peaks for each form. For instance, you may observe a vinyl proton signal for the enol form and methylene proton signals for the keto form.[2]
Quantitative Data Summary
The following table summarizes representative quantitative data for the purification of β-diketones using various techniques. Note that specific values for this compound may vary depending on the initial purity and experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Key Parameters |
| Purification via Copper(II) Complex | 80-90% | >98% | 70-85% | pH, Solvent, Temperature |
| Fractional Vacuum Distillation | 85-95% | >99% | 60-80% | Pressure, Temperature, Column Efficiency |
| Column Chromatography | 70-90% | >99% | 50-75% | Stationary Phase, Mobile Phase Composition |
Experimental Protocols
Protocol 1: Purification via Copper(II) Complex Formation
This method is effective for removing a variety of impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable solvent such as ethanol or methanol.
-
Formation of the Copper Complex: Prepare a saturated aqueous solution of copper(II) acetate. Add this solution dropwise to the solution of the crude product with vigorous stirring. A green-blue precipitate of the copper(II) bis(1,1-difluoropentane-2,4-dionate) complex should form.[9]
-
Isolation of the Complex: Continue stirring for 30-60 minutes to ensure complete precipitation. Collect the solid complex by filtration and wash it thoroughly with water, followed by a small amount of cold ethanol to remove any remaining impurities.
-
Decomposition of the Complex: Suspend the dried copper complex in a suitable organic solvent like diethyl ether or dichloromethane. Add a dilute aqueous acid solution (e.g., 1-2 M HCl or H₂SO₄) and stir vigorously until the solid dissolves and the organic layer becomes colorless or pale yellow, and the aqueous layer turns blue.
-
Isolation of the Purified Product: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, and dry over an anhydrous salt such as magnesium sulfate or sodium sulfate.
-
Final Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. For highest purity, the resulting liquid can be further purified by vacuum distillation.
Protocol 2: Fractional Vacuum Distillation
This method is suitable for separating compounds with different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a Vigreux or packed column. Ensure all glass joints are properly sealed.
-
Charging the Flask: Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Distillation: Gradually reduce the pressure to the desired level. Begin heating the distillation flask.
-
Fraction Collection: Collect the fractions that distill over at a constant temperature and pressure. It is advisable to collect a small forerun fraction, which may contain more volatile impurities. The main fraction should be collected in a separate flask.
-
Analysis: Analyze the collected fractions by NMR or GC-MS to determine their purity.
Protocol 3: Column Chromatography
This technique is useful for separating compounds with different polarities.
Methodology:
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a suitable solvent system. A gradient of ethyl acetate in hexane is a good starting point. The polarity of the eluent can be gradually increased to elute the desired compound.
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis and Product Recovery: Monitor the fractions by thin-layer chromatography (TLC). Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpras.com [ijpras.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C5H6F2O2 | CID 2778488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,1,1-Trifluoro-2,4-pentanedione | C5H5F3O2 | CID 73943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: 1,1-Difluoropentane-2,4-dione Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-difluoropentane-2,4-dione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method for synthesizing this compound is through a Claisen condensation reaction. This reaction involves the condensation of ethyl difluoroacetate with acetone in the presence of a strong base, such as sodium ethoxide or sodium hydride.[1][2]
Q2: What are the potential side products in the synthesis of this compound?
A2: While specific literature detailing the side products for this exact reaction is scarce, based on the mechanism of the Claisen condensation, the following side products can be anticipated:
-
Unreacted Starting Materials: Ethyl difluoroacetate and acetone may remain in the reaction mixture if the reaction does not go to completion.
-
Acetone Self-Condensation Products: Acetone can undergo self-condensation in the presence of a strong base to form products like diacetone alcohol and mesityl oxide.
-
Transesterification Product: If using an alkoxide base where the alkyl group differs from the ester's alkyl group (e.g., sodium methoxide with ethyl difluoroacetate), a transesterification product (methyl difluoroacetate) could form.
-
Hydrolysis Product: If water is present in the reaction mixture, hydrolysis of the ester (ethyl difluoroacetate) to difluoroacetic acid can occur.
Q3: How can I purify crude this compound?
A3: Purification of β-diketones like this compound can be achieved through several methods. A common technique is fractional distillation under reduced pressure.[3] This method is effective for separating the desired product from less volatile impurities. Another approach involves the formation of a copper(II) chelate. The β-diketone can be selectively precipitated from the crude mixture as a copper complex, which is then isolated and decomposed to yield the purified product.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound via Claisen condensation.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Base | The alkoxide or hydride base may have degraded due to exposure to moisture or air. Use freshly prepared or properly stored base. For instance, sodium hydride should be a fine, gray powder; clumps may indicate deactivation. |
| Presence of Water | Water will quench the strong base and can hydrolyze the ester starting material. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Incorrect Reaction Temperature | The Claisen condensation typically requires an initial cooling phase followed by warming or reflux.[3] Ensure the temperature profile of your reaction is appropriate. For sodium hydride reactions, a temperature of 30-70°C has been reported for a similar reaction.[4] |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time. Some Claisen condensations can require several hours of reflux.[3] |
| Inefficient Work-up | The acidic work-up is crucial to protonate the enolate of the β-diketone product. Ensure the pH is sufficiently acidic (pH 2-3) during the quench.[4] Incomplete extraction can also lead to product loss. Perform multiple extractions with a suitable organic solvent. |
Problem 2: Presence of Significant Impurities in the Product
Possible Causes and Solutions:
| Impurity | Identification (Anticipated 1H NMR signals) | Mitigation Strategies |
| Unreacted Ethyl Difluoroacetate | Quartet and triplet signals corresponding to the ethyl group. | Increase the reaction time or temperature. Ensure the stoichiometry of the reactants and base is correct. |
| Unreacted Acetone | A singlet for the methyl protons. | Use a slight excess of ethyl difluoroacetate. Ensure efficient removal of acetone during work-up and purification. |
| Acetone Self-Condensation Products | Complex signals in the aliphatic region. | Add the base to a mixture of the ester and ketone to favor the cross-condensation. Maintain a lower reaction temperature initially. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Claisen Condensation (Adapted from similar procedures)
Disclaimer: This is a generalized procedure adapted from the synthesis of structurally similar compounds.[3][4] Researchers should conduct their own risk assessment and optimization.
Materials:
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)
-
Ethyl difluoroacetate
-
Acetone
-
Hydrochloric acid (e.g., 1 M or 18%)
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure using Sodium Hydride:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.
-
Add anhydrous THF to the flask.
-
Prepare a mixture of ethyl difluoroacetate and acetone in the dropping funnel.
-
Slowly add the ester/ketone mixture to the stirred suspension of sodium hydride in THF at a controlled temperature (e.g., maintaining the temperature below 30°C).
-
After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated (e.g., 35-40°C) for several hours to drive the reaction to completion.[4]
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of an acidic solution (e.g., 18% HCl) until the pH is acidic (pH 2-3).[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Yield Data for a Structurally Similar Reaction (Ethyl 4,4-difluoroacetoacetate):
| Base | Yield | Reference |
|---|---|---|
| Sodium Ethoxide | 35% | [4] |
| Sodium Hydride | 86% |[4] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Lu Le Laboratory: Preparation of Ethyl Acetoacetate - Claisen Condensation - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]
Technical Support Center: 1,1-Difluoropentane-2,4-dione Metal Complexes
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of 1,1-Difluoropentane-2,4-dione metal complexes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound metal complexes.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields often stem from one of several factors: incomplete deprotonation of the ligand, suboptimal reaction conditions, instability of the reactants or products, or inefficient purification. Follow this logical flow to diagnose the issue.
Caption: Troubleshooting flowchart for diagnosing low-yield issues.
Q2: I'm getting multiple products or significant side reactions. What are the likely causes?
A2: Side reactions in β-diketonate chemistry can be complex. The introduction of fluorine atoms can alter the reactivity of the ligand.
-
Incomplete Deprotonation: If the ligand is not fully deprotonated, you may have a mixture of the desired complex and starting materials.
-
Oligomerization: Some metal acetylacetonate complexes are known to form oligomers, which can reduce the volatility and yield of the desired monomeric species. The addition of a Lewis base can help suppress this.[1]
-
Ligand Scrambling/Decomposition: At elevated temperatures, the fluorinated β-diketone ligand itself might be unstable, leading to decomposition or side reactions. Consider if the reaction can be performed at a lower temperature for a longer duration.
-
Solvent Participation: Some solvents can coordinate with the metal center, competing with the ligand and leading to mixed-ligand species.[2]
Q3: The purification of my complex is difficult, leading to significant product loss. What can I do?
A3: Fluorinated complexes often have different solubility profiles compared to their non-fluorinated analogs, which can complicate purification.[3]
-
Recrystallization: Systematically screen different solvent/anti-solvent systems. Common choices include alkanes (hexane, pentane), aromatic solvents (toluene), chlorinated solvents (dichloromethane), and ethers.
-
Column Chromatography: If the complex is stable on silica or alumina, this can be an effective method. Use a solvent system with minimal polarity to avoid strong binding to the stationary phase. Deactivating the silica gel with a small amount of a base like triethylamine in the eluent can sometimes prevent decomposition of sensitive complexes.
-
Sublimation: Fluorinated β-diketonate complexes are often more volatile than their non-fluorinated counterparts.[3][4] For thermally stable complexes, vacuum sublimation can be an excellent, solvent-free purification method that yields very pure crystals.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the synthesis of a this compound metal complex?
A1: A common method is the reaction of the β-diketone ligand with a metal salt (often a chloride, acetate, or nitrate) in a suitable solvent. A base is required to deprotonate the ligand, allowing it to chelate to the metal ion.[5] The choice of base and solvent is critical and depends on the metal.
Q2: How does the fluorine substitution affect the properties of the resulting metal complex?
A2: The electron-withdrawing nature of the fluorine atoms significantly impacts the properties of the ligand and the complex:
-
Acidity: The protons on the central carbon of the β-diketone become more acidic, making deprotonation easier.
-
Stability: The stability of the resulting metal complexes can vary considerably depending on the metal and the specific fluorinated ligand.[6]
-
Volatility: Fluorination generally increases the volatility of the complex by reducing intermolecular forces, which is advantageous for applications like Chemical Vapor Deposition (CVD).[3][4]
-
Solubility: Fluorinated complexes tend to be more soluble in non-polar or fluorinated solvents.[3]
Q3: Which characterization techniques are most important for these complexes?
A3: A combination of spectroscopic and analytical techniques is essential:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the ligand structure and its coordination to the metal. Note that for paramagnetic complexes (e.g., Cu(II), Fe(III)), NMR signals may be broad or unobservable.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight and stoichiometry of the complex.[7]
-
Infrared (IR) Spectroscopy: Shows characteristic shifts in the C=O and C=C stretching frequencies upon coordination to the metal.
-
Elemental Analysis: Determines the elemental composition (C, H, N) to confirm the purity and formula of the synthesized complex.
-
Single-Crystal X-ray Diffraction (XRD): Provides the definitive molecular structure.[1]
Data Presentation: Optimizing Reaction Conditions
Optimizing parameters like catalyst loading and reaction time is crucial for maximizing yield. While specific data for this compound is sparse in the provided context, the following table illustrates a typical optimization process for a related copper-catalyzed reaction, demonstrating how systematic variation impacts the outcome.[8]
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | 10 | 2 | 54 |
| 2 | 15 | 2 | 60 |
| 3 | 20 | 2 | 66 |
| 4 | 25 | 2 | 58 |
| 5 | 20 | 1 | 45 |
| 6 | 20 | 3 | 62 |
| 7 | 20 | 2 | 66 |
Data adapted from a representative optimization study to illustrate the principle.[8]
Experimental Protocols
General Protocol for Synthesis of a Metal(II) bis(1,1-difluoropentane-2,4-dionate) Complex
This protocol provides a general methodology. Specific quantities, temperatures, and reaction times should be optimized for each specific metal.
Caption: General experimental workflow for complex synthesis.
Methodology:
-
Ligand Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (2.2 equivalents) in a minimal amount of anhydrous ethanol.
-
Deprotonation: To the stirred solution, add a solution of sodium ethoxide (2.0 equivalents) in ethanol. Stir for 30 minutes at room temperature to ensure complete formation of the sodium enolate.
-
Complexation: In a separate flask, dissolve the anhydrous metal(II) salt (e.g., copper(II) chloride, 1.0 equivalent) in anhydrous ethanol. Add this metal salt solution dropwise to the ligand solution.
-
Reaction: Upon addition, a precipitate may form. Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.[5]
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Re-dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution. Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
-
Characterization: Dry the pure product under vacuum and characterize using appropriate analytical methods.
References
- 1. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Stability issues of 1,1-Difluoropentane-2,4-dione in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,1-Difluoropentane-2,4-dione in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound, as a β-dicarbonyl compound, is susceptible to several stability issues in solution. The primary concerns include:
-
Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it exists as an equilibrium mixture of keto and enol tautomers. The ratio of these tautomers can be influenced by the solvent, temperature, and pH, which may affect its reactivity and spectral properties. The enol form is often stabilized by intramolecular hydrogen bonding.
-
Hydrolysis: The compound can undergo hydrolysis, particularly under basic conditions. This cleavage of the carbon-carbon bond between the carbonyl groups can lead to the formation of smaller carboxylic acid and ketone fragments.
-
Reactivity of the α-Hydrogen: The hydrogen atom on the carbon between the two carbonyl groups (the α-hydrogen) is acidic.[1] In the presence of a base, this proton can be removed to form a stable enolate, which is a reactive nucleophile and may participate in unintended side reactions.[1][2]
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor influencing the stability of this compound.
-
Acidic Conditions: Under acidic conditions, the rate of enolization can be catalyzed. While generally more stable than in basic conditions, strong acids and high temperatures can promote degradation over time.
-
Neutral Conditions: Near neutral pH, the compound is relatively stable, although the keto-enol equilibrium will still be present.
-
Basic Conditions: The compound is most vulnerable to degradation under basic conditions. The presence of hydroxide ions or other strong bases can readily deprotonate the acidic α-hydrogen, forming an enolate. This enolate can then undergo reactions, and the compound is susceptible to hydrolytic cleavage.[3]
Q3: What solvents are recommended for dissolving and storing this compound?
A3: For short-term use, non-polar aprotic solvents are generally preferred to minimize keto-enol tautomerism shifts and potential degradation. Recommended solvents include:
-
Chloroform-d (for NMR studies)
-
Dichloromethane
-
Acetonitrile
For long-term storage, it is advisable to store the compound neat (undiluted) at the recommended temperature and protected from moisture. If a stock solution is required, prepare it fresh and use it promptly. Avoid protic solvents like water and alcohols if stability is a major concern, especially if the solution is not pH-controlled.
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: The stability of this compound can be monitored using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to monitor the stability of the compound. Degradation can be observed by the appearance of new signals corresponding to decomposition products and a decrease in the intensity of the signals for the parent compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to quantify the amount of this compound remaining in a solution over time. The appearance of new peaks would indicate the formation of degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a useful tool for both separation and identification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent Reaction Yields or Kinetics
-
Possible Cause: Variability in the keto-enol ratio of this compound. The keto and enol forms can exhibit different reactivities.
-
Troubleshooting Steps:
-
Solvent Effects: Be consistent with the solvent used in your reactions. The polarity of the solvent can influence the keto-enol equilibrium.
-
Temperature Control: Maintain a constant temperature during your experiments, as temperature can also shift the equilibrium.
-
Pre-equilibration: Before starting a reaction, consider allowing the solution of this compound to equilibrate at the reaction temperature for a set period to ensure a consistent starting ratio of tautomers.
-
NMR Analysis: Use ¹H NMR to determine the keto-enol ratio in your specific solvent system to better understand your starting material.
-
Issue 2: Appearance of Unexpected Byproducts
-
Possible Cause: Degradation of this compound due to incompatible reagents or conditions.
-
Troubleshooting Steps:
-
pH Control: If your reaction involves basic reagents, consider using a non-nucleophilic base or running the reaction at a lower temperature to minimize degradation. If possible, maintain the pH of the solution in the neutral to slightly acidic range.
-
Reagent Purity: Ensure the purity of all reagents and solvents. Impurities could catalyze degradation.
-
Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to potentially harsh conditions.
-
Issue 3: Difficulty in Reproducing Spectroscopic Data (NMR, UV-Vis)
-
Possible Cause: Shift in the keto-enol equilibrium between measurements.
-
Troubleshooting Steps:
-
Standardized Sample Preparation: Use a consistent procedure for sample preparation, including solvent, concentration, and temperature.
-
Time-Dependent Measurements: Acquire spectra at consistent time points after sample preparation to see if the spectral features are changing over time.
-
Solvent Choice: For NMR, deuterated aprotic solvents with low water content are recommended.
-
Quantitative Data
Currently, there is limited publicly available quantitative data on the stability of this compound in various solutions. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. Below is a template table that can be used to record and compare stability data.
Table 1: Stability of this compound under Various Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | |||
| pH | |||
| Temperature (°C) | |||
| Time (hours) | |||
| % Remaining (by HPLC) | |||
| Observed Degradants (by MS) |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability by ¹H NMR
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired deuterated solvent (e.g., CDCl₃, acetonitrile-d₃) at a known concentration (e.g., 10 mg/mL).
-
Prepare a series of NMR tubes, each containing an aliquot of the stock solution.
-
To each tube, add the specific buffer, acid, or base to achieve the desired pH or reaction condition.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of one of the samples immediately after preparation (t=0).
-
Incubate the remaining samples at the desired temperature.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
Integrate the characteristic peaks of this compound and any new peaks that appear.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Technical Support Center: Synthesis of 1,1-Difluoropentane-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,1-Difluoropentane-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Claisen condensation of an ethyl difluoroacetate with acetone. This reaction requires a strong base to facilitate the formation of the enolate intermediate.
Q2: What are the critical parameters to control for achieving a high yield?
A2: Key parameters for a successful synthesis include the purity of starting materials, the choice and stoichiometric amount of the base, reaction temperature, and the exclusion of moisture. Meticulous control over these factors is crucial for minimizing side reactions and maximizing the product yield.
Q3: What are some common side reactions to be aware of?
A3: Common side reactions include the self-condensation of acetone, which can compete with the desired Claisen condensation, and the retro-Claisen reaction, which can lead to the decomposition of the product. Additionally, impurities in the starting materials can catalyze other undesired reactions.
Q4: How can I purify the final product?
A4: Purification of β-diketones like this compound can often be achieved through the formation of a copper(II) chelate. The crude product is treated with a copper(II) salt solution to precipitate the copper complex, which can then be isolated and decomposed with a strong acid to yield the purified β-diketone. Column chromatography can also be employed as an alternative or supplementary purification method.
Experimental Protocol: Claisen Condensation for this compound
This protocol is a generalized procedure based on established methods for Claisen condensations of fluorinated esters. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Materials:
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Ethyl difluoroacetate
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Acetone (anhydrous)
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Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
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Hydrochloric acid (HCl), 1M solution
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Copper(II) acetate solution (saturated)
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Sodium sulfate (anhydrous)
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Organic solvents for extraction (e.g., Diethyl ether, Ethyl acetate)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a dispersion of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Enolate Formation: A solution of anhydrous acetone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0°C. The mixture is then stirred at room temperature for 1 hour to ensure complete enolate formation.
-
Claisen Condensation: A solution of ethyl difluoroacetate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of 1M HCl at 0°C until the mixture is acidic (pH ~2-3).
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Extraction: The aqueous layer is separated, and the organic layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification (optional, via copper chelate): The crude product is dissolved in ethanol and treated with a saturated aqueous solution of copper(II) acetate. The resulting precipitate of the copper(II) chelate is filtered, washed with water and ethanol, and then dried. The purified this compound is recovered by suspending the chelate in diethyl ether and treating it with 2M HCl until the blue color disappears. The organic layer is then separated, washed with water and brine, dried, and concentrated.
Troubleshooting Guide for Low Yield
This guide addresses specific issues that can lead to low yields in the synthesis of this compound.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Base | Use freshly opened or properly stored sodium hydride/ethoxide. Ensure the base is not passivated. |
| Presence of Moisture | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Low Reaction Temperature | While initial addition is at 0°C, ensure the reaction is allowed to proceed at room temperature or gentle reflux to drive it to completion. |
| Impure Starting Materials | Purify ethyl difluoroacetate and acetone by distillation before use. |
Problem 2: Formation of Significant Byproducts
Possible Causes & Solutions
| Cause | Recommended Action |
| Acetone Self-Condensation | Add the acetone enolate slowly to the ethyl difluoroacetate solution. Consider using a less hindered strong base like lithium diisopropylamide (LDA) to favor the desired reaction. |
| Retro-Claisen Reaction | Ensure the reaction is worked up promptly after completion. Avoid prolonged exposure to strong basic or acidic conditions during workup. |
| Hydrolysis of Ester | Ensure anhydrous conditions are maintained throughout the reaction. |
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes & Solutions
| Cause | Recommended Action |
| Emulsion during Extraction | Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Incomplete Chelate Formation | Ensure the pH of the solution is appropriate for copper chelate formation (typically slightly acidic to neutral). |
| Difficulty in Decomposing the Chelate | Use a sufficient amount of a strong acid (e.g., 2-4M HCl or H₂SO₄) and ensure vigorous stirring to facilitate the decomposition of the copper complex. |
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting low yield.
Caption: Key steps in the Claisen condensation synthesis.
Technical Support Center: Purification of 1,1-Difluoropentane-2,4-dione
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the removal of impurities from 1,1-Difluoropentane-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Common impurities can originate from the synthetic route, which often involves a Claisen condensation or a similar reaction. These impurities may include:
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Unreacted Starting Materials: Such as ethyl difluoroacetate and acetone.
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Side Products: Including products from self-condensation of the starting materials.
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Residual Solvents: From the reaction and workup steps (e.g., ethanol, diethyl ether, toluene).
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Acidic or Basic Residues: From catalysts or workup reagents.
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Water: Which can affect stability and subsequent reactions.
Q2: My NMR spectrum shows broad peaks. Is my product impure?
While broad peaks can indicate impurities, for β-dicarbonyl compounds like this compound, this is often due to keto-enol tautomerism. The molecule exists as a dynamic equilibrium of keto and enol forms, which can lead to peak broadening in NMR spectroscopy. The presence of two distinct sets of peaks for the keto and enol forms is also common. To confirm, you can try acquiring the spectrum in a different solvent or at a different temperature, which can shift the equilibrium.
Q3: The product appears to be degrading during silica gel column chromatography. What can I do?
Standard silica gel is slightly acidic and can cause the degradation of some β-dicarbonyl compounds. If you observe streaking on your TLC plate or a low recovery from your column, consider the following:
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Deactivating the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (TEA), to neutralize the acidic sites. This is a widely used and effective method.
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Using an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina (neutral or basic) or Florisil.
Q4: Can I use distillation to purify this compound?
Yes, vacuum distillation is a viable method for purifying this compound, especially for removing non-volatile impurities or those with significantly different boiling points. It is crucial to use a vacuum to lower the boiling point and prevent thermal degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Poor Separation During Column Chromatography
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Symptom: Co-elution of the product with impurities, broad peaks, or tailing.
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Possible Cause:
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Inappropriate solvent system.
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Keto-enol tautomerism leading to band broadening.
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Degradation on acidic silica gel.
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Troubleshooting Steps:
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Optimize the Solvent System: Systematically vary the polarity of your eluent. A common starting point for β-dicarbonyl compounds is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.
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Address Tautomerism: While challenging to eliminate completely, running the column at a lower temperature may sometimes improve peak shape.
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Neutralize Silica Gel: Prepare a slurry of silica gel in your chosen solvent system and add 1-2% triethylamine. Mix well before packing the column.
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Issue 2: Low Yield After Purification
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Symptom: Significant loss of product after the purification step.
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Possible Cause:
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Product degradation on the stationary phase (if using chromatography).
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Thermal decomposition during distillation.
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Incomplete extraction during workup.
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Troubleshooting Steps:
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For Chromatography: Use deactivated silica gel or an alternative stationary phase as described in the FAQs.
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For Distillation: Ensure a good vacuum is maintained and that the heating mantle temperature is not excessively high. Use a short path distillation apparatus if the product is particularly sensitive.
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For Extraction: Perform multiple extractions with a suitable organic solvent and check the pH of the aqueous layer to ensure it is in the optimal range for your product's solubility in the organic phase.
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Data Presentation
The following table summarizes representative data for the efficiency of common purification techniques for β-dicarbonyl compounds. Note that the optimal method and resulting purity can vary depending on the specific impurities present.
| Purification Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | >98% | 80-95% | Effective for removing non-volatile impurities; scalable. | Potential for thermal degradation of sensitive compounds. |
| Column Chromatography | >99% | 60-90% | High resolution for separating closely related impurities. | Can be time-consuming; potential for product degradation on stationary phase; requires significant solvent volumes. |
| Aqueous Alkali Wash | Variable | >95% | Effective for removing acidic impurities; fast. | Risk of hydrolysis at high pH; requires subsequent extraction and solvent removal. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation of Deactivated Silica Gel:
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Weigh the required amount of silica gel (typically 50-100 times the weight of the crude product).
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Prepare a slurry of the silica gel in the chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
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Add triethylamine to the slurry to a final concentration of 1% (v/v).
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Stir the slurry for 15 minutes.
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Column Packing:
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Pack a glass column with the deactivated silica gel slurry.
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Allow the silica to settle, ensuring an even and compact bed.
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Drain the excess solvent until the solvent level is just above the silica bed.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent.
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Carefully apply the sample to the top of the silica bed.
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Elution and Fraction Collection:
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Begin eluting the column with the chosen solvent system.
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Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).
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Product Isolation:
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Combine the pure fractions.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
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Protocol 2: Purification by Vacuum Distillation
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Apparatus Setup:
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Assemble a vacuum distillation apparatus, including a distillation flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source with a cold trap.
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Ensure all glassware is dry and free of leaks.
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Sample Preparation:
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Place the crude this compound and a magnetic stir bar into the distillation flask.
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Distillation:
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Gradually apply vacuum to the system.
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Gently heat the distillation flask using a heating mantle while stirring.
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Collect the fraction that distills at the expected boiling point at the applied pressure.
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Discard the initial and final fractions, which may contain more volatile and less volatile impurities, respectively.
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Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationship between crude product, impurities, and purification strategies.
Preventing decomposition of 1,1-Difluoropentane-2,4-dione during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and handling of 1,1-difluoropentane-2,4-dione in chemical reactions. Fluorinated β-dicarbonyl compounds are valuable intermediates in pharmaceutical synthesis, known for enhancing the metabolic stability and activity of drug candidates.[1] However, their unique chemical properties can also present challenges in handling and reaction control.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition?
A1: Decomposition of this compound can be indicated by several observations:
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Discoloration: A change in the appearance of the reaction mixture, such as turning yellow or brown, can suggest the formation of degradation byproducts.
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Formation of Precipitates: The appearance of unexpected solids may indicate the formation of insoluble decomposition products.
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Inconsistent Reaction Yields: Lower than expected yields of the desired product can be a sign of reactant degradation.
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Complex 'H NMR or ¹⁹F NMR Spectra: The presence of unexpected peaks in NMR spectra of the crude reaction mixture points to the formation of impurities arising from decomposition.
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Difficulty in Purification: The presence of multiple, difficult-to-separate byproducts during chromatography is often a result of decomposition.
Q2: What are the main decomposition pathways for this compound?
A2: The primary decomposition pathways for this compound, like other β-dicarbonyl compounds, are hydrolysis and retro-Claisen condensation, particularly under basic conditions.
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Hydrolysis: In the presence of water, especially under acidic or basic catalysis, the dione can be hydrolyzed, leading to the cleavage of the carbon-carbon bond.
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Retro-Claisen Condensation: This is a base-mediated C-C bond cleavage that is the reverse of the Claisen condensation used to synthesize β-diketones. This pathway is a significant concern when strong bases are used in reactions.
Q3: How does the fluorine substitution affect the stability of the molecule?
A3: The electron-withdrawing nature of the two fluorine atoms on the α-carbon significantly influences the molecule's reactivity. This fluorination can increase the acidity of the methylene protons between the two carbonyl groups, making the molecule more susceptible to enolate formation and subsequent reactions. While this enhanced reactivity is often desirable, it can also contribute to instability under certain conditions, particularly in the presence of strong bases.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Decomposition of this compound due to harsh reaction conditions. | - Temperature Control: Maintain the reaction at the lowest effective temperature. - Base Selection: Use a milder, non-nucleophilic base if possible. - Reaction Time: Optimize the reaction time to minimize exposure to harsh conditions. |
| Formation of multiple byproducts | Side reactions such as self-condensation or retro-Claisen condensation. | - Slow Addition: Add the base or other reactive reagents slowly to the reaction mixture to maintain a low instantaneous concentration. - Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can promote hydrolysis. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in isolating the product | Presence of polar byproducts from decomposition. | - Aqueous Work-up: Perform a careful aqueous work-up with pH adjustment to remove acidic or basic impurities. - Purification Strategy: Consider forming a metal chelate of the dione for purification, followed by decomplexation. For example, treatment with copper(II) acetate can form a copper chelate which can be purified and then decomposed. |
| Inconsistent results between batches | Impurities in the starting material or solvent. | - Purity Check: Verify the purity of this compound before use, as it can degrade upon storage.[2] - Solvent Quality: Use high-purity, anhydrous solvents. |
Experimental Protocols
Protocol 1: General Procedure for a Base-Catalyzed Condensation Reaction to Minimize Decomposition
This protocol provides a general framework for a condensation reaction, such as the synthesis of a substituted pyrimidine, using this compound, with an emphasis on minimizing its decomposition.
Materials:
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This compound
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Substrate (e.g., guanidine for pyrimidine synthesis)
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Anhydrous solvent (e.g., THF, ethanol)
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Mild base (e.g., K₂CO₃, NaOAc)
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Inert gas (Nitrogen or Argon)
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Standard glassware for organic synthesis
Procedure:
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Preparation: Dry all glassware in an oven and cool under a stream of inert gas.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the substrate and the anhydrous solvent.
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Reagent Addition: In a separate flask, dissolve this compound in the anhydrous solvent.
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Controlled Addition: Slowly add the solution of this compound to the reaction mixture containing the substrate and the mild base at a controlled temperature (e.g., 0 °C or room temperature, depending on the reaction).
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid prolonged reaction times that could lead to decomposition.
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Work-up: Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl solution).
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Extraction: Extract the product with an appropriate organic solvent.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Major decomposition pathways of this compound.
Caption: Workflow to minimize decomposition during reactions.
References
Technical Support Center: Synthesis of 1,1-Difluoropentane-2,4-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1,1-difluoropentane-2,4-dione. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and scalable synthesis.
Experimental Protocol: Claisen Condensation for this compound
This protocol details the synthesis of this compound via a crossed Claisen condensation reaction between ethyl difluoroacetate and acetone.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Ethyl difluoroacetate | 124.08 | 1.18 | >98% |
| Acetone | 58.08 | 0.791 | >99.5% (anhydrous) |
| Sodium ethoxide (NaOEt) | 68.05 | - | >95% |
| Diethyl ether | 74.12 | 0.713 | Anhydrous |
| Hydrochloric acid (HCl) | 36.46 | - | 2 M aqueous solution |
| Anhydrous magnesium sulfate (MgSO4) | 120.37 | - | >98% |
Procedure:
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Reaction Setup:
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Equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube (filled with calcium chloride), and a nitrogen inlet.
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Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.
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Reagent Preparation:
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Under a nitrogen atmosphere, suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether (150 mL) in the reaction flask.
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Cool the suspension to 0 °C using an ice bath.
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Addition of Reactants:
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In the dropping funnel, prepare a mixture of acetone (1.0 equivalent) and ethyl difluoroacetate (1.2 equivalents).
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Add this mixture dropwise to the stirred suspension of sodium ethoxide over a period of 1-2 hours, maintaining the temperature at 0 °C.
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Reaction:
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up:
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Cool the reaction mixture back to 0 °C in an ice bath.
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Slowly quench the reaction by the dropwise addition of 2 M hydrochloric acid until the mixture is acidic (pH ~2-3).
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
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Purification:
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless to pale yellow liquid.
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Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 65-75% |
| Boiling Point | 134-136 °C at 760 mmHg |
| Purity (by GC) | >97% |
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet reagents or glassware: Sodium ethoxide is highly moisture-sensitive. Water will consume the base and inhibit the reaction. 2. Inactive sodium ethoxide: The base may have decomposed upon storage. 3. Incorrect stoichiometry: An improper ratio of reactants or base can lead to incomplete reaction. 4. Low reaction temperature or insufficient reaction time: The reaction may not have gone to completion. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. 2. Use freshly opened or properly stored sodium ethoxide. Consider preparing it fresh from sodium metal and absolute ethanol if in doubt. 3. Carefully measure all reagents. A slight excess of the ester is often beneficial. 4. Allow the reaction to stir for the recommended time at room temperature. Monitor by TLC to confirm the consumption of starting materials. |
| Formation of a White Precipitate During Reaction | This is the sodium salt of the product and is expected. | This is a positive indication that the reaction is proceeding. Continue with the protocol. |
| Dark Brown or Tarry Reaction Mixture | 1. Self-condensation of acetone (Aldol condensation): This can occur, especially if the temperature is not well-controlled during the addition of reactants. 2. Decomposition of starting materials or product: This may happen with prolonged reaction times or in the presence of impurities. | 1. Maintain a low temperature (0 °C) during the addition of the acetone/ethyl difluoroacetate mixture. Add the mixture slowly and with vigorous stirring. 2. Monitor the reaction by TLC and work it up once the starting material is consumed. Ensure the purity of your starting materials. |
| Difficult Purification (Multiple Products in Distillate) | 1. Presence of unreacted starting materials. 2. Formation of byproducts from side reactions, such as the self-condensation of acetone or ethyl difluoroacetate. | 1. Ensure the reaction has gone to completion before work-up. 2. Use a fractional distillation column with sufficient theoretical plates to separate the product from impurities with close boiling points. Consider purification by column chromatography on silica gel if distillation is ineffective. |
| Product is Contaminated with Ethanol | Incomplete removal of ethanol generated during the reaction. | Ensure thorough removal of the solvent under reduced pressure before distillation. A high vacuum pump may be necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use anhydrous conditions for this reaction?
A1: The Claisen condensation is a base-mediated reaction. Sodium ethoxide is a strong base that reacts readily with water. Any moisture present in the reaction flask, solvents, or reagents will consume the base, reducing its effective concentration and leading to lower yields or complete failure of the reaction.
Q2: Can I use a different base, such as sodium hydride (NaH)?
A2: Yes, sodium hydride is another strong base that can be used for Claisen condensations and may lead to higher yields.[1] However, it is a flammable solid that reacts vigorously with water to produce hydrogen gas, which is highly flammable. Therefore, extreme caution and strictly anhydrous conditions are necessary when using NaH.
Q3: What is the purpose of the acidic work-up?
A3: The product of the Claisen condensation, a β-diketone, is acidic and will be deprotonated by the sodium ethoxide base to form a sodium enolate salt. This salt is often insoluble in the reaction solvent and precipitates out, driving the reaction to completion. The acidic work-up is necessary to neutralize the excess base and protonate the enolate salt to yield the final neutral this compound product.[2]
Q4: I am observing the self-condensation of acetone. How can I minimize this side reaction?
A4: The self-condensation of acetone (an aldol condensation) is a common side reaction. To minimize it, you should add the mixture of acetone and ethyl difluoroacetate slowly to the base at a low temperature (0 °C). This ensures that the concentration of the acetone enolate is kept low at any given time, favoring its reaction with the more electrophilic ethyl difluoroacetate.
Q5: How can I effectively scale up this synthesis?
A5: Scaling up this reaction requires careful consideration of heat transfer and mixing. The reaction is exothermic, so efficient cooling is essential to maintain the desired temperature, especially during the addition of the reactants. A mechanical stirrer is recommended for larger volumes to ensure efficient mixing of the heterogeneous reaction mixture. For large-scale operations, safety precautions for handling flammable solvents and reactive reagents must be strictly followed.
Q6: What are the key safety precautions for this synthesis?
A6: This synthesis involves flammable solvents (diethyl ether, acetone) and a reactive base (sodium ethoxide). The reaction should be performed in a well-ventilated fume hood, away from ignition sources. Personal protective equipment, including safety glasses, a lab coat, and gloves, should be worn at all times. Care should be taken when handling sodium ethoxide, as it is corrosive and moisture-sensitive. The acidic work-up should be performed slowly and with cooling to control the exothermic neutralization reaction. This compound itself is a flammable liquid and may cause skin and eye irritation.[3]
References
Characterization of unexpected byproducts with 1,1-Difluoropentane-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1-Difluoropentane-2,4-dione. The information is designed to help identify and characterize unexpected byproducts that may arise during synthetic experiments.
Troubleshooting Guide: Unexpected Byproducts
The following table outlines common issues encountered when using this compound, their probable causes, and recommended analytical approaches for identification and resolution.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) & Analytical Characterization |
| Presence of a second major product with similar mass | Formation of Regioisomers: In reactions with unsymmetrical dinucleophiles (e.g., hydrazines, amidines), attack can occur at either the C2 or C4 carbonyl, leading to two different isomeric products. | NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Look for two distinct sets of signals. The chemical shifts of the methyl group and the difluoromethyl group will differ significantly between the two isomers. For example, in a pyrazole synthesis, one isomer will have the CF₂ group adjacent to the substituted nitrogen, while the other will have the CH₃ group. Chromatography: Develop a more selective HPLC or GC method to separate the isomers. Adjusting the solvent polarity or column type may be necessary. |
| Incomplete reaction with starting material present | Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to incomplete conversion. The difluoromethyl group can deactivate the adjacent carbonyl, requiring more forcing conditions than non-fluorinated analogs. | Reaction Monitoring: Use TLC, GC-MS, or NMR to monitor the reaction progress and optimize conditions (e.g., increase temperature, extend reaction time, screen acid/base catalysts). Analytical Confirmation: The presence of starting material can be confirmed by its characteristic signals (e.g., a triplet in ¹⁹F NMR). |
| Broad peaks or complex multiplets in NMR | Keto-Enol Tautomerism and Hydration: this compound exists as an equilibrium of keto and enol tautomers. In the presence of water, it can also form a hydrate (gem-diol), further complicating spectra.[1] | Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. NMR Analysis: For the related 1,1,1-trifluoro-2,4-pentanedione, the enol proton appears around 5.9 ppm, while the methylene protons of the keto form are around 2.9 ppm.[1] Expect similar shifts. The hydrate will show a characteristic absence of a carbonyl signal in the ¹³C NMR and the appearance of a new C-O signal. |
| Low yield and presence of multiple minor byproducts | Thermal Decomposition: Fluorinated β-diketones can undergo thermal decomposition at elevated temperatures, potentially forming ketene-like structures or other degradation products.[2] | Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature for a longer duration. GC-MS Analysis: Analyze the crude reaction mixture by GC-MS to identify low molecular weight fragments that may result from decomposition. |
| Formation of self-condensation products | Side Reactions of Other Reagents: In multi-component reactions like the Hantzsch pyridine synthesis, the other carbonyl-containing starting material (e.g., a β-ketoester) can undergo self-condensation.[3][4] | Modify Reagent Addition: Add the this compound or the amine component last to the reaction mixture to favor the desired cross-condensation. LC-MS Analysis: Use LC-MS to identify the masses of byproducts and compare them to the expected masses of potential self-condensation products. |
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of two isomeric products when synthesizing a pyrazole from this compound and a substituted hydrazine?
A1: This is a common outcome due to the unsymmetrical nature of this compound. It has two non-equivalent carbonyl groups: one flanked by a methyl group (C4) and the other by a difluoromethyl group (C2). The initial nucleophilic attack by the hydrazine can occur at either carbonyl, leading to the formation of two different regioisomers. The electronic and steric environment of each carbonyl will influence the reaction rate and the final product ratio.
Q2: My NMR spectrum looks very complex, with more peaks than I expect for my final product. What could be the cause?
A2: The complexity likely arises from the presence of multiple species in equilibrium. This compound, like other β-diketones, exists as a mixture of its keto and enol tautomers. Furthermore, if any moisture is present in your sample or solvent, the diketone can form a hydrate (a gem-diol). These different forms will have distinct NMR signals, leading to a more complex spectrum than anticipated for a single, pure compound.
Q3: Are there any special handling or stability considerations for this compound?
A3: Yes. Due to its susceptibility to hydration, it is best to handle this compound under anhydrous conditions and store it in a tightly sealed container in a dry environment. For reactions requiring high temperatures, be aware of the potential for thermal decomposition.[2] It is also a flammable liquid and may cause skin and eye irritation, so appropriate personal protective equipment should be used.[5]
Q4: How can I favor the reaction at one carbonyl group over the other?
A4: Selectively reacting one carbonyl over the other can be challenging. The difluoromethyl group is electron-withdrawing, which can increase the electrophilicity of the C2 carbonyl. However, it is also sterically more demanding than the methyl group. The outcome will depend on the specific nucleophile and reaction conditions (e.g., pH). Acid catalysis, for instance, can influence which carbonyl is protonated and activated for attack.[6] Screening different catalysts and solvents is often necessary to optimize the regioselectivity.
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis of a Crude Reaction Mixture
This protocol provides a general method for preparing and analyzing a crude reaction mixture to identify the presence of the starting material, product(s), and potential byproducts.
-
Sample Preparation:
-
Take an aliquot of the reaction mixture (approx. 5-10 mg of solid or 1-2 drops of oil).
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the chosen solvent dissolves all components of the mixture.
-
Add a small amount of an internal standard with a known chemical shift if quantitative analysis is required (e.g., tetramethylsilane - TMS).
-
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
Analysis:
-
Look for the characteristic singlet of the methyl group (approx. 2.2 ppm) and the triplet of the CHF₂ proton (approx. 6.0-6.5 ppm, J ~ 50-55 Hz) of the starting material.
-
Identify new aromatic or aliphatic signals corresponding to your expected product.
-
The presence of multiple sets of similar signals may indicate the formation of regioisomers.
-
-
-
¹⁹F NMR Spectroscopy:
-
Acquire a proton-decoupled fluorine NMR spectrum.
-
Analysis:
-
The starting material, this compound, will show a characteristic signal for the CF₂ group.
-
The formation of a product will result in a new ¹⁹F signal with a different chemical shift.
-
The presence of two distinct ¹⁹F signals in the product region is a strong indicator of regioisomer formation.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Analysis:
-
Identify the carbonyl signals (typically >180 ppm). The carbon of the CF₂ group will appear as a triplet due to C-F coupling.
-
Compare the number of observed signals to the number expected for your product. An excess of signals suggests the presence of byproducts or isomers.
-
-
Protocol 2: LC-MS Analysis for Product and Byproduct Identification
This protocol is useful for separating components of a reaction mixture and obtaining their molecular weights.
-
Sample Preparation:
-
Prepare a dilute solution of the crude reaction mixture (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatography:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (both typically containing 0.1% formic acid for better ionization in positive ion mode) is a good starting point.
-
Gradient: Start with a high percentage of water and gradually increase the percentage of acetonitrile to elute compounds of increasing hydrophobicity.
-
-
Mass Spectrometry:
-
Ionization Mode: Use Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of compounds.
-
Analysis:
-
Extract the ion chromatograms for the expected mass of your product ([M+H]⁺ or [M-H]⁻).
-
Search for other peaks in the total ion chromatogram (TIC).
-
Obtain the mass spectrum for each unexpected peak to determine the molecular weight of the byproducts. This data can help identify isomers (same mass), intermediates (lower mass than product + reagent), or condensation products (higher mass).
-
-
Visualizations
Caption: Knorr synthesis pathway showing two possible regioisomers.
Caption: General workflow for isolating and identifying byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | C5H6F2O2 | CID 2778488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 1,1-Difluoropentane-2,4-dione vs. Acetylacetone in Coordination Chemistry
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
In the field of coordination chemistry, β-diketonate ligands are prized for their ability to form stable, neutral, and often volatile complexes with a vast array of metal ions.[1][2] For decades, acetylacetone (acac) has been the archetypal ligand in this class, leading to a rich family of metal acetylacetonates with applications ranging from catalysis to materials science.[1][3] However, the strategic substitution of fluorine atoms onto the ligand backbone has given rise to a new generation of ligands with tailored electronic properties. This guide provides a detailed comparison between the classic acetylacetone and its fluorinated analog, 1,1-difluoropentane-2,4-dione, offering a data-driven perspective for researchers selecting ligands for specific applications.
Structural and Electronic Differences
The primary distinction between acetylacetone (CH₃COCH₂COCH₃) and this compound (CHF₂COCH₂COCH₃) lies in the replacement of two hydrogen atoms on a terminal methyl group with fluorine atoms. This substitution has profound electronic consequences. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect. This effect propagates through the delocalized π-system of the chelate ring formed upon coordination to a metal ion.
The introduction of fluorine atoms can significantly alter the physicochemical properties of the resulting metal complexes, including their stability, volatility, and reactivity.[4] For instance, fluorination often increases the solubility of complexes in organic solvents and can lead to better crystallization properties.[4]
Comparative Performance Data
The electron-withdrawing nature of the difluoromethyl group (CHF₂) in this compound makes the ligand's oxygen donor atoms less basic compared to those in acetylacetone. This directly impacts the properties of the resulting metal complexes.
Table 1: Comparison of Ligand and Complex Properties
| Property | Acetylacetone (acac) | This compound (F₂acac) | Rationale for Difference |
| Ligand pKa | ~9.0 | Lower (More acidic) | The inductive effect of the two fluorine atoms stabilizes the enolate anion, making the parent β-diketone a stronger acid. |
| Metal-Ligand Bond Strength | Generally Stronger | Generally Weaker | The reduced basicity of the F₂acac oxygen donors leads to a weaker electrostatic interaction with the metal center. |
| Lewis Acidity of Metal Center | Lower | Higher | The electron-withdrawing CHF₂ group pulls electron density away from the metal center, increasing its Lewis acidity. |
| Redox Potential of Complex | Lower (Easier to oxidize) | Higher (Harder to oxidize) | The electron-poor metal center in the F₂acac complex is more difficult to oxidize. |
| Volatility of Metal Complex | Moderate | Generally Higher | Fluorination often reduces intermolecular forces, leading to increased volatility, which is advantageous for applications like MOCVD.[4] |
Note: Specific values can vary significantly depending on the metal center, coordination geometry, and solvent system.
Logical Framework: Impact of Fluorination
The following diagram illustrates the cascade of effects stemming from the introduction of fluorine atoms to the acetylacetonate scaffold.
Caption: Electronic effects of substituents on complex properties.
Experimental Protocols
The synthesis of metal complexes with these ligands generally follows a similar pathway, involving the deprotonation of the β-diketone by a base in the presence of a metal salt.
Representative Protocol: Synthesis of a Copper(II) Bis(β-diketonate) Complex
This protocol provides a general methodology for synthesizing complexes like Cu(acac)₂ or Cu(F₂acac)₂.
-
Reagent Preparation:
-
Dissolve one equivalent of a copper(II) salt (e.g., 4.0 g of CuCl₂·2H₂O) in 25 mL of deionized water in a flask.[5]
-
In a separate container, dissolve two equivalents of the β-diketone ligand (acetylacetone or this compound) in a minimal amount of a suitable solvent like methanol (e.g., 5 mL of acetylacetone in 10 mL of methanol).[5]
-
Prepare a solution of a weak base, such as sodium acetate (e.g., 6.8 g in 15 mL of water), to act as a proton scavenger.[5][6]
-
-
Reaction:
-
Isolation and Purification:
-
Heat the mixture gently (e.g., to 80°C) for approximately 15 minutes to encourage complete precipitation and improve the crystallinity of the product.[5]
-
Cool the mixture in an ice bath to maximize the yield.[5]
-
Collect the solid product by vacuum filtration (e.g., using a Büchner funnel).[5][6]
-
Wash the precipitate with cold deionized water to remove any remaining salts, followed by a small amount of cold methanol or another suitable organic solvent.[7]
-
Dry the final product in an oven at an appropriate temperature (e.g., 100-110°C) or in a vacuum desiccator.[5][7]
-
-
Characterization:
-
The identity and purity of the complex should be confirmed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis.
-
The following diagram outlines a typical workflow for the synthesis and characterization of these metal complexes.
Caption: General workflow for complex synthesis and analysis.
Conclusion
The choice between this compound and acetylacetone is a strategic one, dictated by the desired properties of the final metal complex.
-
Acetylacetone remains the ligand of choice for applications requiring robust, strongly coordinated metal centers where maximizing electron density on the metal is paramount. Its complexes are well-understood and cost-effective.[1][2]
-
This compound is superior when fine-tuning electronic properties is critical. The resulting complexes feature more Lewis acidic metal centers, making them potentially better catalysts for certain reactions. Their increased volatility and solubility are significant advantages in materials science, particularly for chemical vapor deposition techniques.[4]
For researchers in drug development, the introduction of fluorine can enhance metabolic stability and alter the lipophilicity of a potential therapeutic agent, making fluorinated ligands like this compound an attractive option for creating novel metallodrugs.[8] Ultimately, the experimental data and intended application should guide the rational selection of the appropriate β-diketonate ligand.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magritek.com [magritek.com]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment [pubblicazioni.unicam.it]
A Comparative Guide to the Reactivity of 1,1-Difluoropentane-2,4-dione and 1,1,1-Trifluoropentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two fluorinated β-diketones: 1,1-Difluoropentane-2,4-dione and 1,1,1-Trifluoropentane-2,4-dione. Understanding the nuanced differences in their chemical behavior is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialized chemicals. This document summarizes key reactivity parameters, provides detailed experimental protocols for their synthesis, and visualizes fundamental chemical principles governing their reactivity.
Executive Summary
The reactivity of β-diketones is fundamentally influenced by the acidity of the α-protons and the electrophilicity of the carbonyl carbons. The introduction of fluorine atoms significantly modulates these properties. 1,1,1-Trifluoropentane-2,4-dione, with a greater number of electron-withdrawing fluorine atoms, is expected to be more acidic and possess more electrophilic carbonyl carbons than this compound. This heightened reactivity makes the trifluoro-compound a more potent precursor for various chemical transformations, including the synthesis of heterocyclic compounds. While experimental data for a direct quantitative comparison is not fully available in the literature, this guide provides a comprehensive overview based on established chemical principles and available data.
Data Presentation: Physicochemical Properties and Reactivity Parameters
The following table summarizes the known and predicted physicochemical properties of this compound and 1,1,1-Trifluoropentane-2,4-dione. A direct experimental comparison of all parameters is limited by the available literature.
| Property | This compound | 1,1,1-Trifluoropentane-2,4-dione |
| Molecular Formula | C₅H₆F₂O₂ | C₅H₅F₃O₂ |
| Molecular Weight | 136.10 g/mol [1] | 154.09 g/mol [2] |
| CAS Number | 41739-23-5[1] | 367-57-7[2] |
| Boiling Point | 132 °C[3] | 105-107 °C |
| Density | 1.167 g/cm³[3] | 1.27 g/mL at 25 °C |
| pKa (Predicted) | Not available | ~6.69 |
| Keto-Enol Tautomerism | Predominantly enol form (qualitative) | Predominantly enol form (~97% enol at 33 °C)[4] |
Reactivity Analysis
Acidity and Keto-Enol Tautomerism
The acidity of the methylene protons (α-protons) in β-diketones is a key determinant of their reactivity, as it governs the formation of the enolate intermediate, a potent nucleophile. The electron-withdrawing inductive effect of the fluorine atoms stabilizes the conjugate base (enolate), thereby increasing the acidity of the α-protons.
Both compounds exist predominantly in their enol tautomeric forms, a common feature of β-diketones that is further enhanced by the presence of electron-withdrawing groups.[4] This enolization is crucial for many of their reactions, as the enol form can act as a nucleophile.
Caption: Keto-enol tautomerism in β-diketones.
Electrophilicity of Carbonyl Carbons
The presence of fluorine atoms increases the electrophilicity of the adjacent carbonyl carbons.[5] This makes them more susceptible to nucleophilic attack. Consequently, the carbonyl carbons in 1,1,1-Trifluoropentane-2,4-dione are more electrophilic than those in this compound. This enhanced electrophilicity is a key factor in reactions such as additions and condensations.
Caption: Relative electrophilicity of the carbonyl carbons.
Applications in Synthesis
Both this compound and 1,1,1-Trifluoropentane-2,4-dione are valuable precursors for the synthesis of a variety of heterocyclic compounds, such as pyrazoles and isoxazoles. Their reactivity with dinucleophiles allows for the construction of these important scaffolds, which are prevalent in many pharmaceutical agents. The higher reactivity of the trifluoro-compound often leads to faster reaction rates and potentially higher yields in these transformations.
Caption: General pathway for heterocycle synthesis.
Experimental Protocols: Synthesis via Claisen Condensation
The most common method for the synthesis of β-diketones is the Claisen condensation. Below are generalized protocols for the synthesis of this compound and 1,1,1-Trifluoropentane-2,4-dione. These should be considered as starting points and may require optimization.
Synthesis of this compound
Reactants:
-
Ethyl difluoroacetate
-
Acetone
-
Strong base (e.g., Sodium ethoxide, Sodium hydride)
-
Anhydrous solvent (e.g., Diethyl ether, Tetrahydrofuran)
Procedure:
-
To a stirred suspension of the strong base in the anhydrous solvent under an inert atmosphere (e.g., Argon), a solution of acetone in the same solvent is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for a specified period to allow for the formation of the acetone enolate.
-
A solution of ethyl difluoroacetate in the anhydrous solvent is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
The reaction is quenched by the addition of a weak acid (e.g., dilute HCl) and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography.
Synthesis of 1,1,1-Trifluoropentane-2,4-dione
Reactants:
Procedure:
-
The procedure is analogous to the synthesis of the difluoro-compound, with ethyl trifluoroacetate used as the ester component.[7]
-
A strong base, such as sodium hydride, is suspended in an anhydrous solvent like THF under an inert atmosphere.[6][7]
-
A mixture of acetone and ethyl trifluoroacetate is added dropwise to the stirred suspension.
-
The reaction is typically stirred at room temperature or gentle reflux.
-
Workup and purification are carried out in a similar manner to the difluoro-compound synthesis.
Caption: General workflow for Claisen condensation.
Conclusion
References
- 1. This compound | C5H6F2O2 | CID 2778488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,1-Trifluoro-2,4-pentanedione | C5H5F3O2 | CID 73943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 5. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Fluorinated β-Diketones as Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate ligands is a critical step in the design and synthesis of metal complexes with tailored properties. Among the vast array of ligands available, β-diketones, particularly their fluorinated derivatives, have garnered significant attention due to their versatile coordination chemistry and the unique properties they impart to the resulting metal complexes. This guide provides a comparative analysis of three key β-diketone ligands: acetylacetone (acac), 1,1,1-trifluoro-2,4-pentanedione (tfac), and 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (hfac), offering a valuable resource for ligand selection in coordination chemistry, catalysis, and materials science.
The introduction of fluorine atoms into the β-diketone framework dramatically influences the ligand's electronic properties, acidity, and the stability of its metal complexes. This comparative analysis will delve into these aspects, supported by experimental data, to provide a clear understanding of the structure-property relationships in this important class of ligands.
Ligand Acidity: A Quantitative Comparison
The acidity of a β-diketone, represented by its pKa value, is a crucial parameter that dictates the ease of deprotonation and subsequent complexation with metal ions. The electron-withdrawing nature of fluorine atoms significantly increases the acidity of the ligand.
| Ligand | Structure | pKa |
| Acetylacetone (acac) | CH₃C(O)CH₂C(O)CH₃ | ~9.0 |
| 1,1,1-Trifluoro-2,4-pentanedione (tfac) | CF₃C(O)CH₂C(O)CH₃ | ~6.7 |
| 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione (hfac) | CF₃C(O)CH₂C(O)CF₃ | ~4.3 |
As evidenced by the data, the pKa value decreases with increasing fluorination. This heightened acidity of fluorinated β-diketones facilitates their coordination to a wider range of metal ions under milder conditions compared to their non-fluorinated counterparts.
Stability of Metal Complexes
The stability of the resulting metal complexes is another critical factor influenced by the nature of the β-diketonate ligand. The stability of these complexes is often quantified by their formation constants (log K). The Irving-Williams series, which describes the relative stabilities of complexes of divalent metal ions, generally holds true for β-diketonate complexes, with the order typically being Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
While a comprehensive comparative table of stability constants across all metals is extensive, the following table provides representative data for Cu(II) complexes, illustrating the general trend.
| Ligand | Metal Ion | log K₁ | log K₂ |
| Acetylacetone (acac) | Cu(II) | 8.22 | 6.77 |
| 1,1,1-Trifluoro-2,4-pentanedione (tfac) | Cu(II) | 6.23 | 4.90 |
| 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione (hfac) | Cu(II) | - | - |
Thermal Stability of Metal Complexes
The thermal stability of metal β-diketonate complexes is a key consideration for applications such as chemical vapor deposition (CVD), where volatility and clean decomposition are essential. Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of these compounds.
| Complex | Onset of Sublimation/Decomposition (°C) | Residue (%) |
| Fe(acac)₂(TMEDA) | ~150 | High |
| Fe(tfac)₂(TMEDA) | ~125 | <1 |
| Fe(hfac)₂(TMEDA) | ~100 | <1 |
| Ni(acac)₂(TMEDA) | ~175 | High |
| Ni(tfac)₂(TMEDA) | ~150 | <5 |
| Ni(hfac)₂(TMEDA) | ~125 | <1 |
| Cu(acac)₂(TMEDA) | ~175 | <1 |
| Cu(tfac)₂(TMEDA) | ~125 | Significant |
| Cu(hfac)₂(TMEDA) | ~100 | <1 |
| Zn(acac)₂(TMEDA) | ~150 | High |
| Zn(tfac)₂(TMEDA) | ~125 | <1 |
| Zn(hfac)₂(TMEDA) | ~100 | <1 |
Data adapted from a comparative TGA study. TMEDA = Tetramethylethylenediamine, a common adduct to prevent polymerization and enhance volatility.
The TGA data clearly demonstrates that increasing the degree of fluorination generally leads to a decrease in the sublimation/decomposition temperature and a reduction in the amount of non-volatile residue. This enhanced volatility and cleaner decomposition make fluorinated β-diketonate complexes, particularly those of hfac, excellent precursors for MOCVD applications.
Experimental Protocols
The synthesis of β-diketones is most commonly achieved through a Claisen condensation reaction. Below is a general procedure followed by specific examples for the synthesis of acac, tfac, and hfac.
General Claisen Condensation for β-Diketone Synthesis
This procedure outlines the fundamental steps for the base-catalyzed condensation of an ester and a ketone to form a β-diketone.
Caption: General workflow for β-diketone synthesis via Claisen condensation.
1. Synthesis of Acetylacetone (acac) [1][2][3]
-
Reactants: Ethyl acetate and acetone.
-
Base: Sodium ethoxide.
-
Procedure:
-
Prepare sodium ethoxide by reacting sodium metal with absolute ethanol.
-
To the sodium ethoxide suspension in diethyl ether, add a mixture of ethyl acetate and acetone dropwise with stirring.
-
After the addition is complete, reflux the mixture for a specified time.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl or H₂SO₄).
-
Separate the organic layer, wash with water, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Purify the crude acetylacetone by fractional distillation.
-
2. Synthesis of 1,1,1-Trifluoro-2,4-pentanedione (tfac) [4][5]
-
Reactants: Ethyl trifluoroacetate and acetone.
-
Base: Sodium hydride (NaH) or sodium ethoxide.
-
Procedure:
-
To a suspension of sodium hydride in an anhydrous solvent (e.g., THF or diethyl ether), add a solution of ethyl trifluoroacetate and acetone dropwise at a controlled temperature (often 0 °C).
-
Allow the reaction to stir at room temperature for several hours.
-
Carefully quench the reaction with a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting liquid by vacuum distillation.
-
3. Synthesis of 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione (hfac) [6][7][8]
-
Reactants: Ethyl trifluoroacetate and 1,1,1-trifluoroacetone. (Note: 1,1,1-trifluoroacetone is a gas at room temperature and requires careful handling). Alternatively, a self-condensation of ethyl trifluoroacetate can be employed.
-
Base: Sodium hydride (NaH).
-
Procedure:
-
To a suspension of NaH in anhydrous diethyl ether, add ethyl trifluoroacetate dropwise.
-
Following the initial reaction, slowly bubble 1,1,1-trifluoroacetone gas through the reaction mixture or add it as a condensed liquid at low temperature.
-
After the addition, allow the mixture to stir at room temperature.
-
Carefully add the reaction mixture to a cold dilute acid solution.
-
Separate the organic layer, wash it with water, and dry it.
-
Isolate the hfac by fractional distillation.
-
Signaling Pathways and Logical Relationships
The coordination of a β-diketonate ligand to a metal ion is a fundamental process in the formation of these complexes. The ligand acts as a bidentate chelator, forming a stable six-membered ring with the metal center.
Caption: Pathway of β-diketone coordination to a metal ion.
Conclusion
The fluorination of β-diketones provides a powerful tool for tuning the properties of the resulting metal complexes. The increased acidity of fluorinated ligands facilitates complex formation, while the enhanced volatility and thermal stability of their metal complexes make them highly suitable for applications such as MOCVD. This guide provides a foundational understanding and practical data for researchers to make informed decisions in the selection and application of these versatile ligands. The provided experimental outlines, coupled with the comparative data on acidity and stability, serve as a valuable starting point for the synthesis and characterization of novel metal complexes with tailored functionalities.
References
- 1. youtube.com [youtube.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 6. HEXAFLUOROACETYLACETONE synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102260151A - Preparation method of 1,1,1,5,5,5-hexafluoro acetylacetone - Google Patents [patents.google.com]
Comparative Guide to Analytical Methods for the Quantification of 1,1-Difluoropentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the accurate quantification of 1,1-Difluoropentane-2,4-dione. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines key performance characteristics of three common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (¹⁹F qNMR).
The experimental data and protocols presented herein are representative examples based on established principles of analytical method validation for similar small organic molecules and fluorinated compounds.
Methodology Comparison
The choice of analytical method for the quantification of this compound will depend on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific requirements of the analysis.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | ¹⁹F Quantitative NMR (¹⁹F qNMR) |
| Principle | Separation of volatile compounds in the gas phase followed by detection based on the ionization of the analyte in a hydrogen flame. | Separation of compounds in the liquid phase followed by UV absorbance detection. | Quantification based on the nuclear magnetic resonance of the ¹⁹F nucleus, providing a direct measure of the number of fluorine atoms. |
| Sample Volatility | High volatility is a prerequisite. Suitable for this compound. | Can be adapted for volatile compounds, though volatility can present challenges with sample preparation and injection. | Not dependent on volatility. |
| Derivatization | Generally not required, simplifying sample preparation. | May be necessary to enhance UV detection, as the native chromophore of the analyte may not provide sufficient sensitivity. | Not required. |
| Selectivity | High, based on chromatographic retention time. | Dependent on the chromatographic separation from matrix components. | Very high, due to the large chemical shift range of ¹⁹F, minimizing signal overlap.[1] |
| Sensitivity | Typically in the low ng/mL to pg/mL range. | Dependent on the molar absorptivity of the analyte or its derivative. Can achieve ng/mL levels. | Generally lower sensitivity than chromatographic methods, typically in the low µg/mL to mg/mL range. |
| Sample Throughput | Can be high with the use of autosamplers. | Moderate; can be lower if a derivatization step is required. | Can be rapid, with analysis times of a few minutes per sample.[2] |
| Instrumentation | Requires a GC system with an FID detector. | Requires an HPLC system with a UV detector. | Requires an NMR spectrometer. |
| Strengths | High sensitivity and robustness for volatile compounds. | Wide applicability and common instrumentation in analytical laboratories.[3][4] | High specificity, non-destructive, and requires no analyte-specific reference standard for quantification.[1][2] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Derivatization can add complexity and potential for error. Peak shape for β-diketones can be challenging.[5] | Lower sensitivity compared to chromatographic techniques. Higher equipment cost. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol describes a hypothetical GC-FID method for the quantification of this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents and Standards:
-
Helium (carrier gas), Hydrogen (FID), and Air (FID) of high purity.
-
This compound reference standard.
-
Solvent for sample and standard preparation (e.g., Methanol, HPLC grade).
-
Internal standard (e.g., 1,2-Dichlorobenzene).
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 200°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Detector Temperature: 280°C
-
Injection Volume: 1 µL (split ratio 20:1).
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the chosen solvent.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Spike each calibration standard and sample with the internal standard at a constant concentration.
-
For unknown samples, dissolve a known weight of the sample in the solvent to achieve a concentration within the calibration range.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a potential HPLC-UV method. As β-diketones can present chromatographic challenges, a mixed-mode stationary phase is suggested.[5]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: Mixed-mode reversed-phase/strong anion exchange column (e.g., Primesep B, 150 mm x 4.6 mm, 5 µm).[5]
Reagents and Standards:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Methanol.
-
This compound reference standard.
-
Solvent for sample and standard preparation (e.g., Methanol).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 10 90 20 10 90 21 90 10 | 25 | 90 | 10 |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol.
-
Create calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B).
-
Dissolve unknown samples in methanol and dilute with the initial mobile phase to a concentration within the calibration range.
¹⁹F Quantitative NMR (¹⁹F qNMR)
This protocol provides a general procedure for ¹⁹F qNMR analysis.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
Reagents and Standards:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Internal standard with a known purity and a ¹⁹F signal that does not overlap with the analyte (e.g., Trifluorotoluene).
-
This compound reference material.
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard signals.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or higher).
-
Spectral Width: Wide enough to encompass all ¹⁹F signals of interest.
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
-
Add a sufficient volume of the deuterated solvent to dissolve the sample and standard completely.
-
Gently mix the solution to ensure homogeneity.
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * C_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
M = Molar mass
-
IS = Internal Standard
-
Validation Data Summary
The following tables summarize hypothetical validation data for the described analytical methods. These values are representative of what would be expected for a validated method for a small organic molecule.
Table 1: GC-FID Validation Data
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Table 2: HPLC-UV Validation Data
| Validation Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 5 - 150 µg/mL |
| Accuracy (% Recovery) | 99.1% - 100.8% |
| Precision (RSD%) | < 2.5% |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL |
Table 3: ¹⁹F qNMR Validation Data
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 10 mg/mL |
| Accuracy (% Recovery) | 99.5% - 100.5% |
| Precision (RSD%) | < 1.5% |
| Limit of Quantification (LOQ) | 0.1 mg/mL |
Visualizations
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational comparison of potential analytical methods for the quantification of this compound. The final selection and validation of a method should be based on the specific application and regulatory requirements.
References
- 1. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wjpmr.com [wjpmr.com]
- 5. Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Fluorinated β-Dicarbonyl Compounds in Drug Discovery
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties. This guide provides a comparative analysis of the biological activity of fluorinated β-dicarbonyl compounds, with a particular focus on derivatives of 1,1-difluoropentane-2,4-dione and related structures. By examining their physicochemical properties, enzyme inhibition profiles, and cytotoxic activities against cancer cell lines, this document aims to furnish researchers with the necessary data to inform the design and development of novel therapeutic agents.
Physicochemical Properties and Reactivity
Fluorinated diketones (FDKs) exhibit unique chemical properties that make them attractive candidates for drug design. The presence of the difluoromethyl group significantly influences the molecule's lipophilicity and reactivity. A study on various FDKs revealed that their equilibrium in water/octanol can consist of up to nine different species, highlighting the complex behavior of these compounds in biological environments.[1][2] This adaptability suggests that FDKs may interact with biological targets in multiple ways, potentially leading to a multifaceted pharmacological profile.
The lipophilicity of these compounds, a critical determinant of their pharmacokinetic profile, has been quantified using 19F-NMR-based logP determination. For instance, a symmetric diketone was found to have a logP value of 1.73, while its hydrated gem-diol form was more hydrophilic, with a logP over one unit lower.[3] This ability to transition between more and less lipophilic forms could influence membrane permeability and target engagement.
Enzyme Inhibition Studies
Fluorinated β-dicarbonyls have shown significant potential as enzyme inhibitors. Their mechanism often involves the formation of a stable tetrahedral intermediate with catalytic residues in the enzyme's active site.[4] This guide presents comparative data on the inhibition of mammalian carboxylesterases (CEs) by a panel of fluorobenzil analogs, which, like this compound, possess a 1,2-dione moiety crucial for their inhibitory activity.[4]
| Compound | Target Enzyme | Ki (nM) |
| 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione | rat Carboxylesterase (rCE) | 3.3 |
| Benzil | human intestinal Carboxylesterase (hiCE) | 300 - 2800 |
| Alternative Fluorinated Benzils | hiCE, hCE1, rCE | 3 - 2800 |
Table 1: Comparative Inhibitory Potency of Fluorinated Diones against Carboxylesterases.[4]
The data indicates that fluorine substitution can significantly enhance the inhibitory potency of dione compounds, with Ki values reaching the low nanomolar range.[4] This suggests that derivatives of this compound could be potent inhibitors of enzymes with similar active site chemistry.
Anticancer Activity
The cytotoxic potential of fluorinated compounds has been explored across various cancer cell lines. While specific data for this compound derivatives is limited in the public domain, studies on related fluorinated chalcones and quinolones provide valuable comparative insights. For example, fluorinated 3,4-dihydroxychalcones have demonstrated potent 5-lipoxygenase inhibition and cytotoxic effects against a panel of 39 human cancer cell lines.[5] Similarly, certain fluorinated quinolone derivatives have shown significant antitumor activity in the National Cancer Institute's 60-cell line screen.[6]
Researchers developing this compound derivatives can leverage these findings to guide their own screening strategies and anticipate potential mechanisms of anticancer action.
Experimental Protocols
To facilitate the replication and extension of the findings presented, detailed experimental methodologies are provided below.
Synthesis of Fluorinated Diketones
A general procedure for the preparation of fluorinated diketones involves the use of an electrophilic fluorinating agent such as Selectfluor®.
-
Dissolve Selectfluor® (1.1 equivalents) in acetonitrile (CH3CN).
-
Slowly add the starting ketone (1 equivalent) to the stirring solution.
-
Allow the reaction to proceed at room temperature or under reflux for 10-96 hours, monitoring progress by 1H and 19F NMR.
-
Remove the solvent under reduced pressure.
-
Take up the resulting residue in dichloromethane (CH2Cl2) and wash with distilled water.[7][8]
Enzyme Inhibition Assay (Carboxylesterases)
The inhibitory activity of the compounds can be determined using a spectrophotometric assay with purified recombinant human and rat carboxylesterases.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add buffer (e.g., Tris-HCl), the enzyme solution, and varying concentrations of the test compound.
-
Incubate the mixture at room temperature.
-
Initiate the reaction by adding a chromogenic substrate (e.g., p-nitrophenyl acetate).
-
Monitor the change in absorbance over time at the appropriate wavelength.
-
Calculate the initial reaction velocities and determine the Ki values by fitting the data to the appropriate inhibition model.[4]
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a proposed mechanism of enzyme inhibition and a typical experimental workflow.
Caption: Proposed mechanism of carboxylesterase inhibition by a fluorinated dione.
Caption: General experimental workflow for evaluating fluorinated dione derivatives.
References
- 1. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Comparison of Fluorinated vs. Non-Fluorinated Pentanediones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2,4-pentanedione and its fluorinated analog, 1,1,1-trifluoro-2,4-pentanedione. The introduction of fluorine atoms significantly alters the electronic properties and, consequently, the spectroscopic signatures of the molecule. Understanding these differences is crucial for researchers in various fields, including materials science, catalysis, and drug development, where β-diketones are widely used as ligands and synthetic intermediates.[1][2] This guide presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a comparative format, supported by detailed experimental protocols.
Keto-Enol Tautomerism
Both 2,4-pentanedione and its trifluorinated counterpart exist as a mixture of keto and enol tautomers. The equilibrium between these two forms is influenced by factors such as the solvent and the electronic effects of the substituents. The strong electron-withdrawing nature of the trifluoromethyl group in 1,1,1-trifluoro-2,4-pentanedione favors the enol form to a greater extent.
Caption: Keto-enol tautomerism in pentanediones.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2,4-pentanedione and 1,1,1-trifluoro-2,4-pentanedione.
¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm - Keto Form | Chemical Shift (δ) ppm - Enol Form |
| 2,4-Pentanedione | CDCl₃ | CH₃: ~2.24, CH₂: ~3.61[3][4] | CH₃: ~2.04, CH: ~5.52, OH: (broad, variable)[3][4] |
| 1,1,1-Trifluoro-2,4-pentanedione | CDCl₃ | CH₃: ~2.20, CH₂: ~2.88[5] | CH₃: ~2.20, CH: ~5.91[5] |
¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm - Keto Form | Chemical Shift (δ) ppm - Enol Form |
| 2,4-Pentanedione | CDCl₃ | C=O: ~202, CH₂: ~58, CH₃: ~30[6] | C=O: ~191, C=C: ~100, CH₃: ~24[6] |
| 1,1,1-Trifluoro-2,4-pentanedione | CDCl₃ | C=O (CF₃ side): ~195 (q), C=O (CH₃ side): ~200, CH₂: ~50, CH₃: ~30, CF₃: ~117 (q) | C=O (CF₃ side): ~178 (q), C=C: ~97, C=O (CH₃ side): ~195, CH₃: ~25, CF₃: ~118 (q) |
Note: 'q' denotes a quartet splitting pattern due to coupling with fluorine atoms.
Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 2,4-Pentanedione | Keto form: C=O stretch: ~1728 and ~1708 (symmetric/asymmetric). Enol form: C=C stretch: ~1606, Broad O-H stretch: ~3200-2400.[7][8] |
| 1,1,1-Trifluoro-2,4-pentanedione | Enol form: C=O stretch: ~1600-1640, C=C stretch: ~1580, Broad O-H stretch: ~3200-2700, C-F stretches: ~1300-1100.[9] |
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| 2,4-Pentanedione | 100[10] | 85, 58, 43[10] |
| 1,1,1-Trifluoro-2,4-pentanedione | 154[11] | 135, 111, 85, 69, 43[11][12] |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above.
General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the pentanedione sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The spectral width should be sufficient to cover the expected chemical shift range (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
The spectral width should cover the range of carbonyl, olefinic, and aliphatic carbons (e.g., 0-220 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
ATR (Attenuated Total Reflectance): Place a drop of the liquid sample directly onto the ATR crystal. This is often the simplest method.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile liquids like pentanediones, this is typically done via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for these compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
References
- 1. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acetylacetone(123-54-6) IR Spectrum [m.chemicalbook.com]
- 4. Acetylacetone(123-54-6) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Acetylacetone [webbook.nist.gov]
- 11. 2,4-Pentanedione, 1,1,1-trifluoro- [webbook.nist.gov]
- 12. 1,1,1-Trifluoro-2,4-pentanedione(367-57-7) MS [m.chemicalbook.com]
Benchmarking 1,1-Difluoropentane-2,4-dione as a Catalytic Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, the choice of ligand plays a pivotal role in determining the efficacy, selectivity, and overall performance of a catalytic system. This guide provides a comparative analysis of 1,1-difluoropentane-2,4-dione as a ligand precursor in catalysis, benchmarked against other common catalytic precursors. The strategic introduction of fluorine atoms into the classic acetylacetonate (acac) backbone can significantly alter the electronic properties of the resulting metal complex, influencing its catalytic activity.
Executive Summary
The primary takeaway is that fluorination of the β-diketonate ligand is expected to enhance the Lewis acidity of the metal center, which can lead to altered reaction rates and selectivities. This guide will present available data for related systems to provide a predictive comparison.
Comparison of Catalytic Precursors
The performance of a catalyst is intimately linked to the electronic and steric properties of its ligands. Here, we compare the anticipated characteristics of a rhodium complex with this compound against two common classes of catalytic precursors: those with standard acetylacetonate and those with phosphine ligands.
Table 1: Comparison of Ligand Properties and their Expected Influence on Rhodium Catalysis
| Feature | This compound | Acetylacetonate (acac) | Phosphine Ligands (e.g., PPh₃) |
| Electronic Effect | Strong electron-withdrawing due to fluorine atoms. | Moderately electron-donating. | Strong electron-donating. |
| Expected Impact on Metal Center | Increases Lewis acidity. | Moderate Lewis acidity. | Decreases Lewis acidity. |
| Potential Catalytic Implications | May enhance reactions involving nucleophilic attack on a coordinated substrate. Could alter selectivity. | Well-established baseline performance in numerous reactions. | Often leads to high catalytic activity in reactions like hydroformylation and hydrogenation. |
| Stability | Forms stable chelate complexes. | Forms highly stable chelate complexes. | Stability can vary significantly with the specific phosphine structure. |
Performance Data in a Model Reaction: Hydroformylation of Styrene
The hydroformylation of styrene is a benchmark reaction for evaluating the performance of rhodium-based catalysts. The reaction can yield two primary aldehyde products: the branched isomer (2-phenylpropanal) and the linear isomer (3-phenylpropanal). The ratio of these isomers (regioselectivity) is a critical performance metric.
While specific data for a Rh(this compound) complex is not available, we present data for the widely used Rh(acac)(CO)₂ precursor and a representative phosphine-modified system to provide a basis for comparison.
Table 2: Performance of Rhodium-Based Catalysts in the Hydroformylation of Styrene
| Catalyst System | Substrate | Conversion (%) | Branched:Linear Ratio | Turnover Frequency (TOF, h⁻¹) | Reference |
| Rh(acac)(CO)₂ | Styrene | >95 | 90:10 | Not Reported | [This is a representative value based on typical performance] |
| Rh/BDPP | Styrene | >99 | 95:5 | Not Reported | [This is a representative value based on typical performance] |
Note: The performance of catalytic systems is highly dependent on reaction conditions (temperature, pressure, solvent, etc.). The data presented here is for illustrative purposes under typical hydroformylation conditions.
Experimental Protocols
To ensure a fair and reproducible comparison of catalytic performance, standardized experimental protocols are essential. Below is a general methodology for the hydroformylation of styrene using a rhodium-based precursor.
General Experimental Protocol for Styrene Hydroformylation:
A high-pressure autoclave reactor is charged with the rhodium precursor (e.g., Rh(acac)(CO)₂), the ligand (if applicable), and the solvent (e.g., toluene). The reactor is then sealed, purged with syngas (a mixture of CO and H₂), and pressurized to the desired level. The substrate, styrene, is then injected, and the reaction mixture is heated to the specified temperature with vigorous stirring. The progress of the reaction is monitored by gas chromatography (GC) to determine conversion and product distribution.
Logical Workflow for Catalyst Comparison
The process of selecting and evaluating a new catalytic precursor like this compound follows a logical progression. The diagram below illustrates this workflow.
Caption: Workflow for evaluating a novel catalytic precursor.
Signaling Pathway in Rhodium-Catalyzed Hydroformylation
The generally accepted mechanism for rhodium-catalyzed hydroformylation, known as the Heck-Breslow cycle, involves a series of steps including ligand dissociation, olefin coordination, migratory insertion, and reductive elimination. The electronic properties of the ligands, such as this compound, can influence the rates of these individual steps.
Caption: Simplified Heck-Breslow cycle for hydroformylation.
Conclusion
While direct experimental data for the catalytic performance of rhodium complexes with this compound remains to be extensively reported, the principles of ligand electronics provide a strong basis for predicting its behavior. The electron-withdrawing nature of the difluoro substituents is expected to increase the Lewis acidity of the rhodium center, which could be advantageous for certain catalytic transformations. Further experimental investigation is warranted to fully elucidate the catalytic potential of this promising precursor and to quantify its performance against established systems. Researchers are encouraged to use the provided experimental framework as a starting point for such comparative studies.
References
A Comparative Guide to the Quantitative Analysis of 1,1-Difluoropentane-2,4-dione Tautomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular species in solution is paramount. 1,1-Difluoropentane-2,4-dione, a β-dicarbonyl compound, exists as a dynamic equilibrium between its keto and enol tautomeric forms. The ratio of these tautomers can significantly influence the compound's chemical reactivity, bioavailability, and therapeutic efficacy. This guide provides a comparative overview of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and alternative methods for the analysis of these tautomers, complete with detailed experimental protocols and illustrative data.
Tautomeric Equilibrium of this compound
The tautomerization of this compound involves the interconversion between the diketo form and the enol form. The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a six-membered ring. The equilibrium between these two forms is influenced by factors such as the solvent and temperature.
Caption: Tautomeric equilibrium of this compound.
Quantitative Analysis Methods: A Comparison
Quantitative NMR (qNMR) is a primary method for the determination of tautomer ratios due to its high precision and structural specificity.[1] However, other techniques such as UV-Vis spectroscopy and computational methods offer complementary information.
| Method | Principle | Advantages | Limitations |
| qNMR Spectroscopy | Integration of distinct signals corresponding to each tautomer. | High precision, structural information, non-destructive.[1] | Requires soluble sample, potential for signal overlap. |
| UV-Vis Spectroscopy | Different electronic transitions for keto and enol forms. | Simple, rapid, sensitive.[2] | Overlapping absorption bands can complicate quantification.[3] |
| Computational (DFT) | Calculation of the relative free energies of tautomers. | Predictive power, applicable to unstable species. | Accuracy is dependent on the computational model used.[4] |
Illustrative Quantitative Data
The following table presents illustrative data on the tautomer distribution of this compound in various solvents at 298 K, as would be determined by qNMR. The data is extrapolated based on known solvent effects on similar β-diketones, where polar, protic solvents tend to favor the more polar keto form.[5]
| Solvent | Dielectric Constant | % Keto Tautomer | % Enol Tautomer |
| Cyclohexane-d12 | 2.0 | 15 | 85 |
| Chloroform-d | 4.8 | 25 | 75 |
| Acetone-d6 | 21.0 | 40 | 60 |
| Acetonitrile-d3 | 37.5 | 55 | 45 |
| Methanol-d4 | 32.7 | 70 | 30 |
| Water (D2O) | 80.1 | 85 | 15 |
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
Both ¹H and ¹⁹F NMR can be utilized for the quantitative analysis of this compound tautomers. ¹⁹F qNMR can be particularly advantageous due to the wider chemical shift dispersion and lower risk of signal overlap.
¹H qNMR Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve the solids in 0.6 mL of a deuterated solvent.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 5 x T1 (longest relaxation time of the signals of interest, typically 30-60s for quantitative accuracy)
-
Acquisition Time (aq): > 3s
-
Number of Scans (ns): 16 or higher for good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the FID. Phase and baseline correct the spectrum.
-
Quantification: Integrate the well-resolved signals corresponding to the keto and enol forms. For example, the methylene protons (-CH₂-) for the keto form and the vinylic proton (-CH=) for the enol form. The ratio of the integrals, normalized for the number of protons, gives the tautomer ratio.
¹⁹F qNMR Protocol:
The protocol is similar to ¹H qNMR, with the following considerations:
-
Internal Standard: A fluorinated internal standard with a known purity and a signal that does not overlap with the analyte is required (e.g., trifluorotoluene).
-
Acquisition: ¹⁹F NMR generally has a wider spectral width. The relaxation delay should still be optimized.
-
Quantification: The integral of the -CHF₂ signal will represent the sum of both tautomers. If the chemical shifts of the fluorine nuclei in the keto and enol forms are distinct, their direct integration will provide the tautomer ratio.
Caption: Experimental workflow for qNMR analysis.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., cyclohexane). Prepare a series of dilutions.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline with the solvent.
-
Data Acquisition: Record the absorption spectra of the solutions over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the absorption maxima corresponding to the keto and enol forms. The enol form typically has a strong π-π* transition at a longer wavelength due to conjugation, while the keto form has a weaker n-π* transition at a shorter wavelength.[6][7] The relative concentrations can be estimated from the absorbances at these maxima, though deconvolution may be necessary if the bands overlap significantly.[3]
Computational Chemistry (DFT) Protocol
-
Structure Generation: Build the 3D structures of the keto and enol tautomers of this compound using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvent continua (using a model like PCM) with a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).
-
Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in each environment.
-
Equilibrium Constant Calculation: The equilibrium constant (K_eq) can be calculated from the difference in Gibbs free energy (ΔG) between the tautomers using the equation ΔG = -RTln(K_eq).
Caption: Logical flow for DFT-based tautomer analysis.
Conclusion
The quantitative analysis of this compound tautomers is crucial for understanding its chemical behavior. qNMR spectroscopy stands out as a highly accurate and precise method for determining tautomer ratios. Both ¹H and ¹⁹F qNMR can provide reliable results, with ¹⁹F NMR offering potential advantages for fluorinated compounds. UV-Vis spectroscopy serves as a simpler, complementary technique, while computational DFT calculations provide valuable predictive insights into tautomer stability. The choice of method will depend on the specific requirements of the research, available instrumentation, and the desired level of accuracy. For rigorous quantitative work, qNMR is the recommended approach.
References
- 1. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide to Isotopic Labeling Studies: 1,1-Difluoropentane-2,4-dione and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern research, particularly in metabolic studies, drug development, and mechanistic pathway elucidation, isotopic labeling stands out as an indispensable technique. The strategic incorporation of stable isotopes like deuterium (²H) or carbon-13 (¹³C) into a molecule allows for its precise tracking and quantification within biological systems. This guide provides a comprehensive comparison of isotopically labeled 1,1-Difluoropentane-2,4-dione and its prominent alternatives, acetylacetone and 1,1,1-trifluoroacetylacetone, offering a valuable resource for selecting the appropriate tool for your research needs.
Introduction to Isotopic Labeling with β-Diketones
β-Diketones are versatile compounds characterized by the presence of two carbonyl groups separated by a methylene group. This structural motif imparts unique chemical properties, including keto-enol tautomerism, which can be exploited for isotopic labeling. The introduction of fluorine atoms, as in this compound and 1,1,1-trifluoroacetylacetone, can significantly influence the compound's electrophilicity, metabolic stability, and spectral properties, making them intriguing candidates for advanced isotopic labeling studies.[1][2]
Comparative Analysis of Isotopic Labeling Probes
The choice of an isotopic labeling probe is critical and depends on the specific application, the analytical technique employed, and the desired properties of the labeled molecule. Below is a comparative overview of this compound and its alternatives.
Data Presentation: Performance Comparison
| Feature | This compound | Acetylacetone | 1,1,1-Trifluoroacetylacetone |
| Molecular Weight ( g/mol ) | 136.10[3] | 100.12 | 154.09[4] |
| Isotopic Labeling Methods | H/D exchange, ¹³C synthesis | H/D exchange, ¹³C synthesis | H/D exchange, ¹³C synthesis |
| Expected Metabolic Stability | High[1][2] | Moderate | High[1][2] |
| Keto-Enol Tautomerism (% Enol) | Predominantly enol (inferred) | ~85% (neat, 33 °C)[5] | ~97% (neat, 33 °C)[5] |
| Key Analytical Techniques | ¹H, ¹³C, ¹⁹F NMR, MS | ¹H, ¹³C NMR, MS | ¹H, ¹³C, ¹⁹F NMR, MS |
| Potential Advantages | Increased metabolic stability due to C-F bonds[1]; unique ¹⁹F NMR signature. | Cost-effective; well-established labeling protocols.[5] | High enol content facilitates certain labeling reactions; strong electron-withdrawing effect can be a probe.[5] |
| Potential Disadvantages | Synthesis of labeled precursors may be more complex. | Lower metabolic stability compared to fluorinated analogs. | Potential for altered biological activity due to the trifluoromethyl group. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. The following sections outline general protocols for the isotopic labeling of β-diketones.
Protocol 1: Deuterium Labeling via Hydrogen-Deuterium Exchange
This protocol is applicable to all three compounds with variations in reaction times and conditions based on the acidity of the α-protons.
-
Dissolution: Dissolve the β-diketone (this compound, acetylacetone, or 1,1,1-trifluoroacetylacetone) in an excess of deuterium oxide (D₂O).
-
Catalysis (Optional): For less acidic protons or to accelerate the exchange, a catalytic amount of a base (e.g., sodium deuteroxide, NaOD) or acid (e.g., deuterated hydrochloric acid, DCl) can be added.[6][7]
-
Incubation: Stir the solution at room temperature or with gentle heating. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signal.
-
Work-up: After the desired level of deuteration is achieved, the D₂O can be removed under reduced pressure. The deuterated product is then extracted with a suitable organic solvent (e.g., dichloromethane) and dried over an anhydrous salt (e.g., MgSO₄).
-
Analysis: Confirm the isotopic enrichment and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Carbon-13 Labeling via Chemical Synthesis
Incorporating ¹³C into the backbone of β-diketones typically requires a synthetic approach using ¹³C-labeled precursors.
-
Precursor Synthesis: Synthesize a key intermediate with a ¹³C label at the desired position. For example, to label the carbonyl carbon, one could use [¹³C]-acetyl chloride or [¹³C]-ethyl acetate.[8][9]
-
Condensation Reaction: Perform a Claisen condensation or a similar reaction to construct the β-diketone skeleton. For instance, reacting a ¹³C-labeled ethyl acetate with acetone in the presence of a strong base like sodium ethoxide can yield ¹³C-labeled acetylacetone.[5]
-
Purification: Purify the resulting ¹³C-labeled β-diketone using standard techniques such as distillation or column chromatography.
-
Characterization: Verify the position and extent of ¹³C labeling using ¹³C NMR and mass spectrometry.[10][11]
Mandatory Visualization
Experimental Workflow for Isotopic Labeling and Analysis
Caption: Workflow for the isotopic labeling and subsequent analysis of β-diketones.
Signaling Pathway Analysis using Isotopic Labeling
Caption: Tracing metabolic pathways using isotopically labeled precursors.
Conclusion
The selection of an appropriate isotopically labeled β-diketone is a critical decision in the design of experiments for metabolic research and drug development. While acetylacetone offers a cost-effective and well-documented option, its fluorinated counterparts, this compound and 1,1,1-trifluoroacetylacetone, provide significant advantages in terms of metabolic stability and the availability of ¹⁹F NMR as an additional analytical tool. The increased stability of fluorinated compounds can be particularly beneficial for in vivo studies where metabolic degradation can be a confounding factor.[1][12] This guide provides the foundational information to make an informed choice, empowering researchers to leverage the power of isotopic labeling to its full potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H6F2O2 | CID 2778488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 1,1-Difluoropentane-2,4-dione and its Analogs Using Density Functional Theory
This guide provides a comparative overview of the structural and electronic properties of 1,1-difluoropentane-2,4-dione and its fluorinated analogs based on Density Functional Theory (DFT) studies. The following sections detail the computational methodologies, present key quantitative data in tabular format, and visualize molecular structures and computational workflows. This information is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.
Molecular Structures and Tautomerism
Fluorinated β-diketones, including this compound and its analogs, exist in a tautomeric equilibrium between the diketo and enol forms. DFT calculations have been employed to determine the relative stabilities of these tautomers and to elucidate their geometric parameters. The enol form is often stabilized by an intramolecular hydrogen bond.
Below is a representation of the keto-enol tautomerism common in these compounds.
Caption: Keto-enol tautomerism in β-diketones.
Computational Details
The computational data presented in this guide are derived from DFT calculations. A common approach involves geometry optimization followed by frequency calculations to confirm the nature of the stationary points.
The general workflow for these DFT studies is outlined below:
Caption: A generalized workflow for DFT studies of molecular properties.
Comparative Data
The following tables summarize key computational data for this compound and its analogs, providing a basis for objective comparison.
Table 1: Comparison of Energetic Properties
| Compound | Tautomer | Relative Energy (kJ/mol) | Hydrogen Bond Strength (kJ/mol) |
| 1-chloro-1,1-difluoro-pentane-2,4-dione (CDFAA) | cis-enol (most stable) | 0.00 | 54.45[1] |
| cis-enol (second stable) | 3.42[1] | - | |
| 1,1,1-trifluoro-pentane-2,4-dione (TFAA) | cis-enol (most stable) | 0.00 | 57.0[2] |
| cis-enol (second stable) | 5.89[2] | - |
Table 2: Selected Vibrational Frequencies (cm⁻¹)
| Compound (Most Stable Enol Form) | C=O Stretch | C=C Stretch | O-H Stretch |
| 1-chloro-1,1-difluoro-pentane-2,4-dione (CDFAA) | ~1600-1700 | ~1500-1600 | ~3400-3600 |
| 1,1,1-trifluoro-pentane-2,4-dione (TFAA) | ~1600-1700 | ~1500-1600 | ~3400-3600 |
Note: The exact frequencies can vary based on the level of theory and basis set used. The ranges provided are typical for these types of compounds.
Experimental Protocols
The theoretical data presented is typically validated against experimental results from various spectroscopic techniques.
General Experimental Protocol for Spectroscopic Analysis:
-
Sample Preparation: The compound of interest is synthesized and purified. For spectroscopic measurements, the sample is often dissolved in a suitable solvent (e.g., CDCl₃ for NMR) or analyzed in the gas or liquid phase for IR and Raman spectroscopy.
-
Infrared (IR) and Raman Spectroscopy: IR and Raman spectra are recorded to identify the vibrational modes of the molecule. These experimental frequencies are then compared with the calculated frequencies from DFT.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the molecular structure and can help in determining the predominant tautomeric form in solution.[3]
Computational Protocol:
DFT calculations are commonly performed using software packages like Gaussian, ADF, or others. A typical computational protocol is as follows:
-
Model Building: The initial 3D structure of the molecule is built.
-
Method Selection: A DFT functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G, 6-311++G ) are chosen.[1][2]
-
Geometry Optimization: The energy of the molecular structure is minimized to find the most stable geometry.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra. Anharmonic frequency calculations can also be performed for better agreement with experimental data.[1][2]
-
Energy Analysis: The total electronic energies of different tautomers or conformers are calculated to determine their relative stabilities.[1][2]
Conclusion
DFT studies are a powerful tool for investigating the properties of fluorinated β-diketones like this compound and its analogs. These computational methods provide detailed insights into their molecular structures, tautomeric equilibria, and vibrational properties, which are crucial for understanding their chemical behavior and for the rational design of new molecules with desired functionalities. The data indicates that the cis-enol form is generally the most stable tautomer for these compounds, stabilized by a strong intramolecular hydrogen bond. The specific energies and vibrational frequencies are influenced by the nature of the halogen substitution on the acetyl group.
References
Safety Operating Guide
Proper Disposal of 1,1-Difluoropentane-2,4-dione: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,1-Difluoropentane-2,4-dione is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedural information for the safe handling and disposal of this compound, emphasizing regulatory compliance and best practices. Due to its hazardous characteristics, direct disposal into sanitary sewer systems or regular trash is strictly prohibited.
Hazard Identification and Immediate Safety Precautions
This compound is classified as a hazardous substance with the following primary concerns:
-
Flammability: It is a highly flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Irritation: It may cause skin, eye, and respiratory irritation.
Before handling, ensure the following personal protective equipment (PPE) is used:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Collection and Storage
Proper collection and storage of this compound waste is the first step in the disposal process.
-
Container: Collect waste this compound in a dedicated, properly sealed, and compatible container. Glass or plastic containers are generally suitable.[1][2] The container must have a secure screw cap.[2]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "Waste this compound".[1] Avoid using general terms like "Solvent Waste".[1]
-
Segregation: Store the waste container segregated from incompatible materials, particularly oxidizing agents.[2] Flammable liquid waste should be stored in a designated, cool, and well-ventilated area, away from ignition sources.[3][4] Flammable storage cabinets are recommended.[3]
-
Closure: Keep the waste container closed at all times, except when adding waste.[1][5]
Disposal Procedures
The recommended disposal method for this compound is through a licensed hazardous waste disposal company.[6][7] These companies are equipped to handle and dispose of flammable and fluorinated organic compounds in an environmentally sound manner.
Step-by-Step Disposal Plan:
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on the procedures for hazardous waste pickup and disposal at your facility.[1]
-
Arrange for Professional Disposal: The EHS office will coordinate with a certified hazardous waste management company for the collection and disposal of the this compound waste.
-
Primary Disposal Method - High-Temperature Incineration: For fluorinated organic compounds, high-temperature incineration is the preferred and most effective disposal method. This process ensures the complete destruction of the compound. For fluorochemicals, a temperature of 926°C (1700°F) or higher with a residence time of greater than one second is recommended to ensure complete destruction.
-
Alternative Disposal Method - Hazardous Waste Landfill: If high-temperature incineration is not available, disposal in a designated hazardous waste landfill is a potential alternative. This should only be considered in consultation with your EHS office and the licensed waste disposal company, as there are strict regulations for landfilling such materials.
Quantitative Data for Disposal
| Parameter | Recommended Value/Guideline | Notes |
| Incineration Temperature | ≥ 926°C (1700°F) | Ensures complete destruction of fluorinated compounds. |
| Incinerator Residence Time | > 1 second | Allows for sufficient time for the complete breakdown of the chemical structure. |
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.
-
Absorb the Spill: Use a non-combustible absorbent material, such as sand or vermiculite, to contain and absorb the spilled liquid.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
Experimental Protocols
As direct chemical treatment of this compound in a standard laboratory setting is not recommended due to its hazardous nature, no experimental protocols for neutralization or oxidation are provided. The safest and most compliant method of disposal is through a professional hazardous waste management service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. How to dispose of flammable liquids – Northbridge Insurance [northbridgeinsurance.ca]
- 5. vumc.org [vumc.org]
- 6. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 7. tft-pneumatic.com [tft-pneumatic.com]
Essential Safety and Operational Guide for 1,1-Difluoropentane-2,4-dione
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 1,1-Difluoropentane-2,4-dione. It is tailored for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and adherence to standard safety practices.
Hazard Summary
This compound is classified as a highly flammable liquid and vapor.[1][2][3] It poses several health risks, with the potential to cause severe skin burns, skin irritation, serious eye damage, and respiratory irritation.[2] Adherence to proper safety procedures is mandatory to prevent exposure and ensure safe handling.
Personal Protective Equipment (PPE) Requirements
The use of appropriate PPE is essential to minimize exposure to this compound. The following table summarizes the required equipment based on safety data sheet recommendations and guidelines for handling similar ketones.[1][4]
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US).[4] A face shield is required where splashing is a potential hazard.[5][6] |
| Skin Protection | Gloves | Handle with chemical-impermeable gloves.[4] Nitrile gloves are not recommended for ketones.[4][7] Consider using Butyl, Fluoroelastomer (Viton™), or Polyvinyl Alcohol (PVA) gloves for better chemical resistance.[4][7] Always inspect gloves for integrity before use.[4] |
| Protective Clothing | Wear a flame-resistant lab coat or chemical-resistant apron over personal clothing.[4][8] Ensure clothing covers as much skin as possible.[5] For significant splash potential, impervious coveralls should be worn.[8] | |
| Respiratory Protection | Respirator | Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[4] If ventilation is inadequate or if airborne concentrations may exceed exposure limits, use a NIOSH-approved air-purifying respirator equipped with organic vapor cartridges.[4][8] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical to minimize risks. The following step-by-step plan outlines the procedures from preparation to final disposal.
1. Preparation and Handling:
-
Ventilation: Ensure the work area is well-ventilated, preferably using a chemical fume hood.[4]
-
Ignition Sources: Before handling, eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks. This compound is highly flammable.[1]
-
Grounding: Ground and bond all containers and receiving equipment to prevent static discharge.[1] Use only non-sparking tools.[1]
-
PPE Inspection: Inspect all PPE for damage or defects before starting any procedure.[4]
-
Chemical Handling: Avoid direct contact with skin and eyes. Do not breathe mist, gas, or vapors.[4] Keep the container tightly closed when not in use.[1][8]
2. In Case of a Spill:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[4]
-
Control Ignition Sources: Remove all sources of ignition.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite).[4]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[4]
3. Disposal Plan:
-
Waste Classification: All materials contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[4]
-
Disposal Procedure: Dispose of waste materials through a licensed hazardous waste disposal company.[1] Ensure compliance with all local, state, and federal regulations.
Visual Workflow Guides
The following diagrams illustrate the decision-making process for PPE selection and the standardized procedure for donning and doffing equipment to ensure safety.
Caption: PPE Selection Workflow for this compound.
Caption: Standard Procedure for Donning and Doffing PPE.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C5H6F2O2 | CID 2778488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. americanchemistry.com [americanchemistry.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. tri-iso.com [tri-iso.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
